(R)-DS89002333
Description
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Properties
Molecular Formula |
C22H20ClF2N3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20-/m1/s1 |
InChI Key |
KALMTELCNYQBGB-ORPRQENYSA-N |
Isomeric SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)N[C@@H]([C@@H]3C[C@H](CN3)O)C4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (R)-DS89002333
(R)-DS89002333 is a potent and orally active inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1][2][3] Its mechanism of action is centered on the direct inhibition of this kinase, which is a critical driver in certain cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC).[4] This technical guide provides a comprehensive overview of the preclinical data elucidating the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of PRKACA and the Oncogenic DNAJB1-PRKACA Fusion Protein
Fibrolamellar hepatocellular carcinoma is a rare liver cancer characterized by a specific genetic alteration: a fusion between the DNAJB1 and PRKACA genes.[4] This fusion results in the expression of an oncogenic DNAJB1-PRKACA fusion protein, which exhibits constitutive (unregulated) kinase activity.[4] this compound exerts its therapeutic effect by directly targeting and inhibiting the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein.[4]
The downstream consequence of PRKACA inhibition is the suppression of signaling pathways that are aberrantly activated by the fusion protein and are crucial for the growth and survival of cancer cells. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB). By inhibiting PRKACA, this compound prevents the phosphorylation of CREB, a critical step in a signaling cascade that promotes cell proliferation.[1]
The targeted inhibition of the DNAJB1-PRKACA fusion protein by this compound has been demonstrated to effectively suppress the growth of FL-HCC cells in both laboratory settings and in preclinical animal models.[1][4]
Quantitative Data
The potency of this compound has been quantified through various preclinical experiments. The following tables summarize the key quantitative data available.
Table 1: In-Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PRKACA (biochemical assay) | 0.3 nM | [1][2][3] |
| IC50 | CREB Phosphorylation (NIH/3T3 cells) | 50 nM | [1] |
Table 2: In-Vivo Anti-Tumor Activity of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |
| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at the higher dose was observed, which resolved with continued dosing. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.
Caption: Mechanism of Action of this compound in FL-HCC.
Caption: Preclinical Experimental Workflow for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the key experiments cited.
PRKACA Biochemical Inhibition Assay
While a detailed step-by-step protocol is not publicly available, the assay for determining the in-vitro inhibitory activity of this compound against PRKACA is an ELISA-based method. Key components and steps include:
-
Enzyme: Recombinant human PRKACA or the DNAJB1-PRKACA fusion protein.
-
Substrate: A biotinylated peptide derived from the cAMP-responsive element-binding protein (CREB).
-
Detection: The assay quantifies the phosphorylation of the biotinylated CREB substrate. This is typically achieved by capturing the phosphorylated peptide on an antibody-coated plate and detecting it with a labeled secondary antibody.
-
Procedure Outline:
-
The kinase, substrate, and varying concentrations of this compound are incubated together in a buffer containing ATP.
-
The reaction is stopped, and the mixture is transferred to an antibody-coated microplate that specifically captures the phosphorylated substrate.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular CREB Phosphorylation Assay
This assay measures the ability of this compound to inhibit PRKACA activity within a cellular context.
-
Cell Line: NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion protein.
-
Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 30 minutes).[1]
-
Detection Method: The levels of phosphorylated CREB (pCREB) are measured, typically by Western blotting or a cell-based ELISA.
-
Procedure Outline (Western Blotting):
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for pCREB, followed by a secondary antibody conjugated to a detection enzyme.
-
The signal is visualized, and band intensities are quantified.
-
The IC50 value is determined by analyzing the dose-dependent decrease in pCREB levels.
-
In-Vivo Patient-Derived Xenograft (PDX) Model
The FL-HCC patient-derived xenograft (PDX) model provides a clinically relevant system to evaluate the anti-tumor efficacy of this compound.
-
Animal Model: Immunocompromised mice, such as female NOD SCID mice.[1]
-
Tumor Implantation: Tumor fragments from a patient with FL-HCC expressing the DNAJB1-PRKACA fusion gene are subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at defined doses and schedules (e.g., 3 and 30 mg/kg, twice daily for 22 days).[1]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis.
-
Outcome Measures: The primary outcome is the inhibition of tumor growth in the treatment group compared to the control group.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile, often referred to as a kinome scan, is essential to understand the specificity of a kinase inhibitor and to identify potential off-target effects. While specific kinome scan data for this compound is not publicly available, this analysis is a standard component of preclinical drug development. Such profiling typically involves testing the compound at a fixed concentration against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined, and any significant off-target interactions are further investigated by determining their IC50 values. This information is critical for predicting the therapeutic window and potential side effects of the drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-DS89002333: A Potent and Orally Active PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DS89002333 is a potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This inhibitor has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting young adults. The primary molecular driver of FL-HCC is a chromosomal deletion that results in a fusion of the DNAJB1 and PRKACA genes, leading to the expression of the constitutively active DNAJB1-PRKACA fusion protein. This compound targets the kinase activity of this fusion protein, offering a promising therapeutic strategy for this challenging disease. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical and cellular activity, preclinical efficacy, and the underlying mechanism of action. Detailed, albeit generalized, experimental protocols and visualizations of key pathways and workflows are also presented to support further research and development efforts.
Introduction
Protein Kinase A (PKA) is a key enzyme in the cyclic AMP (cAMP) signaling pathway, regulating a multitude of cellular processes. The catalytic subunit of PKA, PRKACA, is responsible for phosphorylating downstream substrates, thereby controlling cell growth, metabolism, and gene expression. In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), a specific genetic alteration, a ~400 kb deletion on chromosome 19, leads to the fusion of the DNAJB1 gene with the PRKACA gene. This results in the production of the DNAJB1-PRKACA fusion protein, which exhibits constitutive, cAMP-independent kinase activity. This aberrant activity is a primary driver of tumorigenesis in FL-HCC.
This compound has emerged as a novel and potent inhibitor of PRKACA, demonstrating high efficacy in preclinical models of FL-HCC. Its oral bioavailability and significant anti-tumor effects in vivo underscore its potential as a targeted therapy for this devastating disease.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound based on publicly available information.
Table 1: In Vitro Activity of DS89002333
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 0.3 nM | Recombinant PRKACA | [1][2][3][4][5][6] |
| Cellular IC50 (p-CREB) | 50 nM | NIH/3T3 cells | [1] |
Table 2: In Vivo Efficacy of DS89002333
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft model (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |
| FL-HCC Patient-Derived Xenograft (PDX) model (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continuous dosing. | [1] |
Mechanism of Action and Signaling Pathway
The DNAJB1-PRKACA fusion protein drives FL-HCC through the dysregulation of downstream signaling pathways. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs)[7][8][9]. The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with CREB (cAMP response element-binding protein), promotes the expression of genes that drive tumor growth[7][8]. This compound inhibits the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby preventing the phosphorylation and inactivation of SIKs. This restores the normal regulation of CRTC2 and downstream gene expression.
Experimental Protocols
The following sections provide generalized protocols for key experiments cited in the literature on this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Biochemical PRKACA Kinase Assay (ELISA-based)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against PRKACA using an ELISA-based method with a Kemptide substrate.
-
Reagents and Materials:
-
Recombinant human PRKACA enzyme
-
Biotinylated Kemptide (LRRASLG) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microplate
-
Phospho-specific antibody (recognizing phosphorylated Kemptide) conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
-
Add 20 µL of a solution containing recombinant PRKACA enzyme and biotinylated Kemptide substrate to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow binding of the biotinylated substrate.
-
Wash the plate to remove unbound reagents.
-
Add the phospho-specific HRP-conjugated antibody and incubate.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.
-
Cellular CREB Phosphorylation Assay (AlphaLISA SureFire Ultra)
This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of CREB phosphorylation at Ser133 in a cell-based assay.
-
Reagents and Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
AlphaLISA SureFire Ultra p-CREB (Ser133) Assay Kit (containing lysis buffer, acceptor beads, and donor beads)[10]
-
Alpha-compatible microplate reader
-
-
Procedure:
-
Seed NIH/3T3 cells in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 30 minutes)[1].
-
Lyse the cells by adding the AlphaLISA SureFire Ultra Lysis Buffer provided in the kit.
-
Incubate with shaking to ensure complete lysis.
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Add the acceptor bead mix and incubate.
-
Add the donor bead mix and incubate in the dark.
-
Read the plate on an Alpha-compatible microplate reader.
-
Determine the IC₅₀ value by plotting the signal against the inhibitor concentration.
-
FL-HCC Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for establishing and utilizing an FL-HCC PDX model to evaluate the in vivo efficacy of this compound.
-
Materials and Animals:
-
Female NOD SCID mice (6-8 weeks old)
-
Fresh tumor tissue from an FL-HCC patient (obtained with appropriate ethical approval)
-
Surgical instruments
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation:
-
Under sterile conditions, mince the fresh FL-HCC tumor tissue into small fragments (2-3 mm³).
-
Anesthetize a NOD SCID mouse.
-
Implant a tumor fragment subcutaneously into the flank of the mouse. The fragment can be mixed with Matrigel to improve engraftment.
-
Monitor the mice for tumor growth.
-
-
Tumor Expansion and Cohort Generation:
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
Passage the tumor by implanting fragments into a new cohort of mice.
-
Once tumors are established in the new cohort and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound (e.g., 3 or 30 mg/kg) or vehicle control orally (p.o.) twice daily[1].
-
Measure tumor volume using calipers (Volume = (length × width²)/2) at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 22 days)[1].
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the evaluation of a PRKACA inhibitor like this compound.
Conclusion
This compound is a highly promising therapeutic candidate for the treatment of fibrolamellar hepatocellular carcinoma. Its potent and specific inhibition of the constitutively active DNAJB1-PRKACA fusion protein addresses the primary oncogenic driver in this disease. The preclinical data, demonstrating significant in vitro and in vivo activity, provide a strong rationale for its continued development. This technical guide summarizes the current knowledge of this compound and provides a framework for researchers and drug developers to further investigate its therapeutic potential. The detailed understanding of its mechanism of action and the availability of robust preclinical models will be crucial for its successful translation into a clinical setting for patients with FL-HCC.
References
- 1. AlphaLISA SureFire Ultra Human and Mouse Phospho-CREB (Ser133) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. revvity.com [revvity.com]
- 3. bioline.ru [bioline.ru]
- 4. researchgate.net [researchgate.net]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. DS89002333 - Immunomart [immunomart.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. fibrofoundation.org [fibrofoundation.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-DS89002333 Target Validation in Fibrolamellar Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FL-HCC is the presence of a somatic 400kb deletion on chromosome 19, which results in a DNAJB1-PRKACA gene fusion. This fusion protein leads to the constitutive activation of the catalytic subunit of protein kinase A (PKA), a key driver of tumorigenesis in this cancer. (R)-DS89002333 is a potent, orally active, and selective inhibitor of PKA's catalytic subunit, PRKACA. This technical guide provides an in-depth overview of the target validation of this compound in FL-HCC, summarizing key preclinical data, detailing experimental methodologies, and illustrating the core signaling pathways involved.
Introduction to FL-HCC and the DNAJB1-PRKACA Target
Fibrolamellar Hepatocellular Carcinoma is a distinct subtype of primary liver cancer that typically arises in non-cirrhotic livers.[1][2] Unlike conventional hepatocellular carcinoma, FL-HCC is not associated with chronic liver disease or viral hepatitis.[1] The discovery of the recurrent DNAJB1-PRKACA gene fusion in the majority of FL-HCC patients has identified a critical oncogenic driver and a promising therapeutic target.[1][3][4]
The DNAJB1-PRKACA fusion protein results from the juxtaposition of the DnaJ heat shock protein family member B1 (DNAJB1) gene with the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) gene.[3] This fusion leads to the overexpression and dysregulation of PRKACA, resulting in heightened PKA activity.[3] The kinase activity of the fusion protein is essential for its oncogenic function, making the inhibition of PRKACA a rational therapeutic strategy for FL-HCC.[4]
This compound: A Potent PRKACA Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of PRKACA. It has demonstrated high potency with a reported IC50 of 0.3 nM.[5][6][7][8] Preclinical studies have shown its anti-tumor activity in FL-HCC models, validating PRKACA as a druggable target in this disease.[4][5]
Core Signaling Pathways in FL-HCC
The constitutive activation of the DNAJB1-PRKACA fusion protein initiates a cascade of downstream signaling events that promote cancer cell growth and survival. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300, drives a pro-tumorigenic transcriptional program.
Furthermore, the DNAJB1-PRKACA fusion kinase has been shown to interact with and potentiate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer. This crosstalk between the PKA and Wnt pathways appears to accelerate FL-HCC tumorigenesis.
Visualizing the DNAJB1-PRKACA Signaling Cascade
Caption: DNAJB1-PRKACA signaling cascade in FL-HCC.
Preclinical Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of FL-HCC.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Result | Citation |
| PRKACA Kinase Inhibition | Recombinant Enzyme | IC50 | 0.3 nM | [5][6][7][8] |
| CREB Phosphorylation | NIH/3T3 cells | IC50 | 50 nM | [5] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Model | Animal | Treatment | Outcome | Citation |
| NIH/3T3-fusion allograft | Female nude mice | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [5] |
| FL-HCC PDX xenograft | Female NOD SCID mice | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continuous dosing. | [5] |
Detailed Experimental Protocols
In Vitro Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PRKACA enzyme.
-
Methodology: A biochemical kinase assay is performed using recombinant human PRKACA enzyme. The assay measures the phosphorylation of a specific substrate, such as a CREB-derived peptide, in the presence of varying concentrations of this compound. The reaction is initiated by the addition of ATP, and the extent of phosphorylation is quantified, typically using a fluorescence-based method or radiometric analysis. The IC50 value is calculated from the dose-response curve.
-
Objective: To assess the ability of this compound to inhibit PKA signaling within a cellular context.
-
Methodology:
-
Cell Culture: NIH/3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 μM) for 30 minutes.[5]
-
Lysis: Following treatment, cells are lysed to extract cellular proteins.
-
Detection: The level of phosphorylated CREB (at Ser133) is measured using a sensitive immunoassay, such as an ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. Total CREB levels are also measured for normalization.
-
Analysis: The IC50 value is determined by plotting the percentage of inhibition of CREB phosphorylation against the log concentration of this compound.
-
In Vivo Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a murine allograft model expressing the DNAJB1-PRKACA fusion.
-
Methodology:
-
Cell Line Generation: NIH/3T3 cells are stably transfected with a vector expressing the DNAJB1-PRKACA fusion protein. Stable clones are selected using an appropriate antibiotic marker.
-
Animal Model: Female nude mice (athymic) are used.
-
Tumor Implantation: A suspension of the engineered NIH/3T3-fusion cells (e.g., 1 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is administered orally twice daily for 5 days at doses of 12.5 and 50 mg/kg.[5]
-
Endpoint Analysis: The primary endpoint is tumor growth inhibition. Animal body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Objective: To assess the anti-tumor activity of this compound in a more clinically relevant model that retains the heterogeneity of the original patient tumor.
-
Methodology:
-
PDX Establishment: Fresh tumor tissue from a consenting FL-HCC patient is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and implanted subcutaneously into the flank of immunocompromised mice (e.g., female NOD SCID mice).
-
Tumor Propagation: Once the initial tumors (F0 generation) reach a certain size, they are harvested and serially passaged into new cohorts of mice to expand the model.
-
Treatment Study: When tumors in a passage cohort reach the desired size, mice are randomized. This compound is administered orally twice daily for 22 days at doses of 3 and 30 mg/kg.[5]
-
Monitoring and Analysis: Tumor growth and animal well-being are monitored as described for the allograft model.
-
Visualizing the Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Tumorigenicity Assay in Nude Mice [bio-protocol.org]
- 7. Tumorigenicity Assay in Nude Mice [en.bio-protocol.org]
- 8. Oncogenic PKA signaling increases c-MYC protein expression through multiple targetable mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-DS89002333: A Potent PRKACA Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of (R)-DS89002333, a potent and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a specific stereoisomer of the compound DS89002333. The CAS number for DS89002333 is 2832159-79-0.[1][2][3][4] While the "(R)" designation in the query suggests a specific enantiomer, the IUPAC name associated with CAS number 2832159-79-0, N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide, defines a precise stereochemical configuration.[1][3] It is this specific isomer that has been the subject of the research detailed below.
| Property | Value | Reference |
| CAS Number | 2832159-79-0 | [1][2][3][4] |
| Molecular Formula | C22H20ClF2N3O3 | [1][2][4] |
| Molecular Weight | 447.87 g/mol | [1] |
| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl)[(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide | [1][3] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The primary publication referencing its synthesis states that the compound was synthesized as a novel PRKACA inhibitor, but does not provide the experimental details.[5][6]
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of PRKACA, the catalytic subunit of protein kinase A. Its primary therapeutic potential lies in the treatment of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion gene.[5][6]
In Vitro Activity
| Parameter | Cell Line/Assay | Value | Reference |
| PRKACA Inhibition (IC50) | Kinase Assay | 0.3 nM | [7] |
| CREB Phosphorylation Inhibition (IC50) | NIH/3T3 cells | 50 nM |
In Vivo Activity
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [7] |
| FL-HCC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. | [7] |
Mechanism of Action and Signaling Pathway
In fibrolamellar hepatocellular carcinoma (FL-HCC), a chromosomal deletion leads to the formation of a DNAJB1-PRKACA fusion protein. This fusion results in the constitutive (uncontrolled) activation of the PRKACA kinase. Activated PRKACA then phosphorylates and inactivates Salt-Inducible Kinases (SIKs). The inactivation of SIKs allows the transcriptional co-activator CRTC2 to translocate to the nucleus, where it complexes with CREB and p300 to drive the expression of genes that promote cancer cell growth and survival.[6] this compound exerts its therapeutic effect by directly inhibiting the catalytic activity of the DNAJB1-PRKACA fusion protein, thereby blocking this oncogenic signaling cascade.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not fully available in the public domain. The following are generalized descriptions of the methodologies based on the available literature.
In Vitro PRKACA Kinase Assay (General Protocol)
The inhibitory activity of this compound on PRKACA is likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant PRKACA enzyme with a known substrate (such as a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the IC50 value.
Cell-Based Assays (General Protocol)
To assess the intracellular activity of this compound, a cell line expressing the DNAJB1-PRKACA fusion protein, such as NIH/3T3 cells engineered to express the fusion, is used.[7] These cells are treated with different concentrations of the compound. The inhibitory effect is quantified by measuring the phosphorylation status of downstream targets of PRKACA, like CREB, using techniques such as Western blotting or specific immunoassays.
In Vivo Xenograft Studies (General Protocol)
The anti-tumor efficacy of this compound is evaluated in immunocompromised mice bearing tumors derived from FL-HCC patient tissue (PDX models) or cell lines expressing the DNAJB1-PRKACA fusion.[5][7] The compound is administered orally, and tumor volume is measured regularly over the course of the treatment. Animal body weight is also monitored as an indicator of toxicity.
References
- 1. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fibrofoundation.org [fibrofoundation.org]
- 7. medchemexpress.com [medchemexpress.com]
(R)-DS89002333: A Potent and Selective Inhibitor of PRKACA for Fibrolamellar Hepatocellular Carcinoma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-DS89002333 is a highly potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of the (R)-enantiomer of DS89002333, with a particular focus on its therapeutic potential in Fibrolamellar Hepatocellular Carcinoma (FL-HCC). The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults. A defining molecular characteristic of FL-HCC is the presence of a somatic 400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes. The resulting DNAJB1-PRKACA fusion protein exhibits constitutive kinase activity, driving oncogenesis. This compound has emerged as a promising therapeutic agent that directly targets this aberrant kinase activity.
Biological Activity and Potency
This compound is the biologically active enantiomer of the PRKACA inhibitor DS89002333. Its potent inhibitory activity against PRKACA has been demonstrated in multiple studies.
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (PRKACA) | 0.3 nM | Biochemical Assay | [1][2] |
| In Vitro Activity | Inhibition of CREB phosphorylation | NIH/3T3 cells | [3] |
| In Vivo Efficacy | Anti-tumor activity | NIH/3T3-fusion allograft mouse model | [3] |
| Significant tumor inhibition | FL-HCC Patient-Derived Xenograft (PDX) mouse model | [3] | |
| Effective In Vivo Dose | 3 mg/kg and 30 mg/kg (oral, twice daily) | FL-HCC PDX mouse model | [3] |
Mechanism of Action and Signaling Pathway
The DNAJB1-PRKACA fusion protein is the primary driver of FL-HCC. This compound exerts its anti-tumor effects by directly inhibiting the constitutive kinase activity of the PRKACA component of this fusion protein. This inhibition leads to the modulation of downstream signaling pathways critical for tumor cell survival and proliferation.
The key signaling cascade initiated by the DNAJB1-PRKACA fusion involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[1][4] The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2. Activated CRTC2 then translocates to the nucleus and, in complex with CREB and the acetyltransferase p300, drives the expression of genes that promote malignant growth.[1][4]
Additionally, the Wnt/β-catenin signaling pathway has been identified as a critical cooperating pathway in DNAJB1-PRKACA-driven tumorigenesis.[5]
Signaling Pathway Diagram
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate evaluation of this compound. The following sections outline the core experimental protocols.
In Vitro PRKACA Kinase Inhibition Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against PRKACA.
Objective: To determine the IC50 value of this compound for PRKACA.
Materials:
-
Recombinant human PRKACA enzyme
-
Peptide substrate (e.g., Kemptide: LRRASLG)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.015% Brij-35)
-
Detection system (e.g., mobility shift assay, fluorescence-based assay)
-
384-well plates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add the peptide substrate, ATP, and the diluted this compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the PRKACA enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay for PRKACA Inhibition
This protocol outlines a method to assess the intracellular activity of this compound by measuring the phosphorylation of a downstream target.
Objective: To evaluate the ability of this compound to inhibit PRKACA activity within a cellular context.
Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
This compound
-
Cell culture medium and supplements
-
Forskolin (to stimulate cAMP production and activate PKA)
-
Lysis buffer
-
Antibodies: anti-phospho-CREB, anti-total-CREB, and appropriate secondary antibodies
-
Western blotting or ELISA reagents and equipment
Procedure:
-
Seed NIH/3T3 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with forskolin to activate the PKA pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated CREB and total CREB using Western blotting or ELISA.
-
Analyze the dose-dependent decrease in CREB phosphorylation to determine the cellular potency of this compound.
In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound in a xenograft mouse model.
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD SCID mice)
-
FL-HCC patient-derived xenograft (PDX) tissue or a suitable cell line (e.g., NIH/3T3 expressing the DNAJB1-PRKACA fusion)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Implant FL-HCC PDX tissue or cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose(s) and schedule (e.g., 3 and 30 mg/kg, twice daily for 22 days).
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
Experimental Workflow Diagram
Conclusion
This compound is a potent and specific inhibitor of the PRKACA kinase, with a clear mechanism of action targeting the oncogenic driver of Fibrolamellar Hepatocellular Carcinoma. The data summarized in this guide demonstrate its significant anti-tumor activity in preclinical models of FL-HCC. The provided experimental protocols offer a foundation for further research and development of this promising therapeutic candidate. Continued investigation into the clinical potential of this compound is warranted.
References
- 1. fibrofoundation.org [fibrofoundation.org]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
DNAJB1-PRKACA Fusion Protein: An In-depth Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the recurrent DNAJB1-PRKACA gene fusion, a pathognomonic alteration in fibrolamellar hepatocellular carcinoma (FL-HCC), has marked a pivotal moment in understanding and targeting this rare and aggressive liver cancer. This technical guide provides a comprehensive overview of the DNAJB1-PRKACA fusion protein, its oncogenic mechanisms, and its emergence as a prime therapeutic target. We delve into the quantitative data supporting its role as a driver oncogene, detail key experimental protocols for its study, and visualize the intricate signaling pathways it commandeers. This document is intended to serve as a core resource for researchers and drug development professionals dedicated to advancing therapies for FL-HCC and other malignancies driven by this unique fusion protein.
The DNAJB1-PRKACA Fusion: A Defining Feature of Fibrolamellar Carcinoma
Fibrolamellar carcinoma is a rare liver cancer that primarily affects adolescents and young adults without underlying liver disease.[1][2] A seminal discovery identified a heterozygous ~400-kb deletion on chromosome 19 in nearly all FL-HCC tumors, resulting in an in-frame fusion of exon 1 of DNAJB1 (DnaJ Heat Shock Protein Family Member B1) with exons 2-10 of PRKACA (Protein Kinase CAMP-Activated Catalytic Subunit Alpha).[3] This fusion event creates a chimeric protein where the J-domain of DNAJB1 is fused to the catalytic core of PRKACA, the catalytic subunit of Protein Kinase A (PKA).[3] The fusion protein is often referred to as DNAJ-PKAc.
The consistent presence of this fusion in FL-HCC, a cancer with a typically low mutational burden, strongly implicates it as the primary oncogenic driver. This has positioned the DNAJB1-PRKACA fusion protein as a highly specific and attractive target for therapeutic intervention.
Quantitative Insights into DNAJB1-PRKACA Function
The oncogenic activity of the DNAJB1-PRKACA fusion is underpinned by its altered biochemical properties and expression levels. The fusion leads to constitutive activation of the PKA catalytic subunit.
| Parameter | Finding | Significance | Reference(s) |
| Fusion Transcript Expression | Detected in 100% of FL-HCC patients studied. | Confirms its role as a defining biomarker. | [4] |
| PRKACA Transcript Levels | Increased 3 to 8-fold in tumor tissue compared to normal liver. | Suggests the fusion leads to overexpression of the kinase domain. | [5] |
| PKA Kinase Activity | The chimeric protein retains full PKA kinase activity. | Constitutive kinase activity drives downstream oncogenic signaling. | [5] |
| Basal PKA Activity | 10-fold higher ratio of free to total PKA activity in tumors. | Indicates elevated, cAMP-independent kinase activity. | [6] |
The DNAJB1-PRKACA Signaling Cascade: A Pathway to Oncogenesis
The DNAJB1-PRKACA fusion protein exerts its oncogenic effects by hijacking and dysregulating downstream signaling pathways. A key mechanism involves the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[2][7] This inactivation leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-Regulated Transcription Coactivator 2).[2][7] Activated CRTC2 then translocates to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300 to drive the expression of genes involved in cell growth, proliferation, and metabolism.[2]
Therapeutic Strategies Targeting DNAJB1-PRKACA
The unique and central role of the DNAJB1-PRKACA fusion in FL-HCC has spurred the development of targeted therapeutic strategies, including small molecule inhibitors and immunotherapy approaches.
Small Molecule Inhibitors
Given that the kinase activity of PRKACA is essential for the oncogenic function of the fusion protein, direct inhibition of this activity is a logical therapeutic approach.[8] Preclinical studies have shown that novel PRKACA inhibitors can effectively suppress fusion protein-dependent cell growth in vitro and in vivo.[8] For example, the compound DS89002333 demonstrated potent PRKACA inhibitory activity and anti-tumor effects in an FL-HCC patient-derived xenograft model.[8] However, a significant challenge for PKA inhibitors is the potential for on-target toxicity due to the essential roles of wild-type PKA in normal physiology.[2]
Peptide Vaccines
The fusion junction of the DNAJB1-PRKACA protein creates a unique neoantigen that can be targeted by the immune system. This has led to the development of peptide vaccines designed to elicit a T-cell response against cancer cells expressing the fusion protein.
Clinical Trial Data for DNAJB1-PRKACA Peptide Vaccines
| Trial Identifier | Vaccine/Treatment | Phase | Key Findings | Reference(s) |
| NCT04248569 | FLC-Vac (24-amino acid peptide) + Nivolumab and Ipilimumab | I | In 12 evaluable patients: 75% (9/12) generated a T-cell response to the vaccine. 25% (3/12) had a partial response (significant tumor reduction). 75% (9/12) had disease control. | [1][9][10] |
| NCT05937295 | Fusion-VAC-XS15 (22-mer peptide) + Atezolizumab | I | Ongoing; designed to evaluate immunogenicity, safety, and preliminary efficacy in 20 patients. | [11][12][13] |
These early clinical trial results are promising, demonstrating that a vaccine-induced immune response against the DNAJB1-PRKACA fusion is achievable and can lead to clinical benefit in some patients with advanced FL-HCC.
Key Experimental Protocols for DNAJB1-PRKACA Research
Reproducible and robust experimental methods are crucial for advancing our understanding of DNAJB1-PRKACA and for the development of effective therapies. Below are detailed protocols for key experimental techniques used in FL-HCC research.
Generation of the DNAJB1-PRKACA Fusion using CRISPR/Cas9
This protocol describes the generation of the Dnajb1-Prkaca fusion in mice, a critical tool for in vivo studies.
Protocol:
-
Guide RNA (gRNA) Design: Design gRNAs to target intron 1 of the murine Dnajb1 gene and intron 1 of the murine Prkaca gene.[5] The goal is to induce double-strand breaks in these regions to facilitate the ~400 kb deletion and subsequent fusion.
-
Vector Construction: Clone the designed gRNAs into a suitable CRISPR/Cas9 expression vector, such as pX330, which co-expresses Cas9 nuclease and the gRNA.[5]
-
In Vivo Delivery: Deliver the CRISPR/Cas9 vectors to the livers of adult mice. A common and effective method is hydrodynamic tail vein injection.[14]
-
Tumor Monitoring: Monitor the mice for signs of tumor development over an extended period (e.g., up to 14 months).[15]
-
Analysis of Liver Tissue:
-
Genomic DNA Analysis: Perform PCR on genomic DNA extracted from liver tissue to confirm the presence of the Dnajb1-Prkaca fusion gene.[14]
-
Histological Analysis: Conduct histological and immunohistochemical analysis of liver tumors to compare their morphology to human FL-HCC.[14]
-
RNA Sequencing: Perform RNA sequencing to confirm the expression of the fusion transcript and to analyze the transcriptomic changes induced by the fusion.[14]
-
Western Blotting for DNAJB1-PRKACA Detection
This protocol outlines the detection of the chimeric DNAJB1-PRKACA protein in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight. The wild-type PRKACA protein is approximately 41 kDa, and the DNAJB1-PRKACA fusion protein is approximately 46 kDa.[16]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[17]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Immunoprecipitation of DNAJB1-PRKACA
This protocol is for the enrichment of the DNAJB1-PRKACA protein from complex lysates, often for subsequent analysis by mass spectrometry or Western blotting.
Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.[18] Centrifuge and collect the supernatant.
-
Antibody Incubation: Add a primary antibody specific to DNAJB1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[5]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.[19]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[19]
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Mass Spectrometry-based Phosphoproteomics
This protocol provides a general workflow for identifying the substrates of the DNAJB1-PRKACA kinase.
Protocol:
-
Sample Preparation:
-
Lyse cells expressing either wild-type PRKACA or the DNAJB1-PRKACA fusion in a denaturing buffer.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[20]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Future Directions and Conclusion
The identification of the DNAJB1-PRKACA fusion has revolutionized the field of FL-HCC research and opened new avenues for targeted therapies. While significant progress has been made, several key areas warrant further investigation:
-
Overcoming Therapeutic Resistance: Understanding the mechanisms of resistance to PKA inhibitors and peptide vaccines will be crucial for developing more durable and effective treatments.
-
Combination Therapies: Exploring the synergistic effects of combining DNAJB1-PRKACA-targeted therapies with other agents, such as immune checkpoint inhibitors or inhibitors of downstream signaling components like p300, holds great promise.[2]
-
Expanding to Other Cancers: Investigating the prevalence and role of DNAJB1-PRKACA and other PRKACA fusions in other cancer types may broaden the applicability of these targeted therapies.
-
Refining Delivery Systems: For nucleic acid-based therapies targeting the fusion transcript, optimizing delivery to tumor cells while minimizing off-target effects is an important area of research.[6]
References
- 1. youtube.com [youtube.com]
- 2. fibrofoundation.org [fibrofoundation.org]
- 3. DNAJB1-PRKACA fusion neoantigens elicit rare endogenous T cell responses that potentiate cell therapy for fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. FusionVAC22_01: a phase I clinical trial evaluating a DNAJB1-PRKACA fusion transcript-based peptide vaccine combined with immune checkpoint inhibition for fibrolamellar hepatocellular carcinoma and other tumor entities carrying the oncogenic driver fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNAJB1-PRKACA fusion drives fibrolamellar liver cancer through impaired SIK signaling and CRTC2/p300-mediated transcriptional reprogramming [cancer.fr]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. Immunoprecipitation Procedure [sigmaaldrich.com]
- 20. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated Phosphoproteomics for Identifying Substrates of Human Protein Kinase A (PRKACA) and Its Oncogenic Mutant DNAJB1 - PRKACA - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Protein Kinase A in Fibrolamellar Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrolamellar Carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A defining molecular characteristic of FLC is the presence of a somatic ~400 kb deletion on chromosome 19, which results in a chimeric transcript encoding the DNAJB1-PRKACA fusion protein. This fusion leads to the constitutive activation of Protein Kinase A (PKA), a critical driver of FLC pathogenesis. This technical guide provides an in-depth exploration of the central role of aberrant PKA signaling in FLC, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support ongoing research and drug development efforts.
The DNAJB1-PRKACA Fusion: The Oncogenic Driver of FLC
The hallmark of FLC is the DNAJB1-PRKACA fusion protein.[1] This fusion results from an intrachromosomal deletion that joins exon 1 of DNAJB1 (encoding a member of the Hsp40 chaperone family) to exons 2-10 of PRKACA (encoding the catalytic subunit α of PKA).[2][3] This event leads to the overexpression and constitutive activation of the PKA catalytic subunit, driving oncogenic signaling cascades.[4][5] While the fusion protein is a key characteristic, recent evidence also suggests that the overexpression of the wild-type PKA catalytic subunit, independent of the fusion, can also drive FLC-like phenotypes, highlighting the central role of increased PKA activity in the disease.[6][7]
Quantitative Analysis of PKA Dysregulation in FLC
The aberrant PKA activity in FLC has been quantified through various experimental approaches, providing a clearer understanding of its impact.
Table 1: PKA Expression and Activity in Fibrolamellar Carcinoma
| Parameter | Fold Change (FLC vs. Normal Liver) | Reference |
| PRKACA mRNA Expression | 10.6-fold increase | [8] |
| Total PKA Enzymatic Activity | 2-fold increase | [8] |
| Ratio of Free to Total PKA Activity | 10-fold increase | |
| cAMP Levels | Decreased |
Table 2: Efficacy of PKA Pathway Inhibitors in FLC Models
| Inhibitor | Model System | IC50 / EC50 | Reference |
| BLU0588 | Huh7 cells (PRKACA inhibition) | 25.0 nM | |
| BLU2864 | Huh7 cells (PRKACA inhibition) | 36.6 nM | |
| Uprosertib | FLC Patient-Derived Xenograft (FLC1) | Nanomolar range | |
| AT13148 | FLC Patient-Derived Xenografts (FLC1, FLC5) | Nanomolar range | |
| Capivasertib | FLC Patient-Derived Xenograft lines | Micromolar range | |
| KT5720 | FLC Patient-Derived Xenograft lines | Micromolar range | |
| Napabucasin | FLC Patient-Derived Xenografts | <10 nM to ~300 nM |
PKA-Mediated Signaling Pathways in FLC
The constitutively active PKA in FLC initiates a cascade of downstream signaling events that promote tumorigenesis. A key pathway involves the inactivation of Salt-Inducible Kinases (SIKs), leading to the activation of the CREB-regulated transcription coactivator 2 (CRTC2) and the histone acetyltransferase p300. This axis drives a transcriptional program that supports cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PKA in FLC.
In Vitro PKA Kinase Assay
This protocol is for measuring the kinase activity of PKA from FLC cell lysates or purified DNAJB1-PRKACA protein.
Materials:
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PKA source (FLC cell lysate, patient tissue homogenate, or purified recombinant DNAJB1-PRKACA)
-
PKA substrate (e.g., Kemptide, LRRASLG)
-
ATP solution (including γ-32P-ATP for radiometric detection)
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Protocol:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, PKA source, and PKA substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10, 20, or 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid, or by adding SDS-PAGE loading buffer and heating.
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or visualize by autoradiography. If using SDS-PAGE, separate the proteins and visualize the phosphorylated substrate by autoradiography or western blot with a phospho-specific antibody.
cAMP Measurement Assay
This protocol describes a competitive enzyme immunoassay for the quantification of cAMP levels in FLC tissues or cells.
Materials:
-
FLC and normal liver tissue samples or cell lysates
-
cAMP immunoassay kit (commercially available)
-
Microplate reader
Protocol:
-
Homogenize tissue samples or lyse cells in the buffer provided with the assay kit.
-
Centrifuge the homogenates/lysates to pellet cellular debris.
-
Collect the supernatant for the assay.
-
Prepare a standard curve using the provided cAMP standards.
-
Add samples and standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
RNA Sequencing (RNA-Seq) and Data Analysis
This protocol outlines the general workflow for identifying differentially expressed genes in FLC.
Protocol:
-
RNA Extraction: Isolate total RNA from FLC and adjacent normal liver tissues using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
-
Library Preparation: Construct RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Quality Control: Evaluate the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in FLC compared to normal liver tissue using statistical packages like DESeq2 or edgeR.
-
Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the differentially expressed genes to identify dysregulated biological processes.
Cell Viability Assay
This protocol describes the use of a tetrazolium-based (MTT/MTS) assay to assess the effect of PKA inhibitors on the viability of FLC cells.
Materials:
-
FLC cell lines or primary cells from patient-derived xenografts
-
96-well cell culture plates
-
PKA inhibitors of interest
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed FLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PKA inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
Future Directions and Therapeutic Implications
The central role of the DNAJB1-PRKACA fusion and subsequent PKA hyperactivation in FLC provides a clear therapeutic target. The development of specific and potent PKA inhibitors is a promising strategy. The quantitative data and experimental protocols provided in this guide are intended to facilitate the preclinical evaluation of such inhibitors. Furthermore, understanding the downstream signaling pathways offers opportunities for combination therapies. Targeting key nodes in the PKA-SIK-CRTC2/p300 axis may provide synergistic effects and overcome potential resistance mechanisms. Continued research utilizing the described methodologies will be crucial for translating our understanding of PKA's role in FLC into effective clinical treatments.
References
- 1. Assessment of PKA and PKC Inhibitors on Force and Kinetics of Non-failing and Failing Human Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. altogenlabs.com [altogenlabs.com]
- 5. news-medical.net [news-medical.net]
- 6. fibrofoundation.org [fibrofoundation.org]
- 7. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-DS89002333: A Potent PRKACA Inhibitor for Fibrolamellar Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-DS89002333 is a novel, potent, and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). This molecule has emerged as a promising therapeutic candidate for the treatment of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults. FL-HCC is characterized by a specific genetic alteration, a fusion of the DNAJB1 and PRKACA genes, which leads to the constitutive activation of PRKACA signaling. This compound has demonstrated significant anti-tumor activity in preclinical models of FL-HCC, including patient-derived xenografts. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, a detailed description of the implicated signaling pathway, and a summary of key experimental findings.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare liver malignancy with limited therapeutic options beyond surgical resection.[1] Unlike other forms of hepatocellular carcinoma, FL-HCC is not typically associated with underlying liver disease or viral hepatitis.[1] A landmark discovery identified a recurrent somatic mutation in the majority of FL-HCC patients: a ~400 kb deletion on chromosome 19 that results in the fusion of the DNAJB1 gene to the PRKACA gene.[1] This fusion event leads to the overexpression and constitutive activation of the PRKACA kinase, a key driver of oncogenesis in this disease.[1] The critical role of the DNAJB1-PRKACA fusion protein in FL-HCC pathogenesis has made it a prime target for therapeutic intervention.[1]
DS89002333 was synthesized as a novel and potent inhibitor of PRKACA.[1] The specific enantiomer, this compound, has been identified as a key active compound. This document details the discovery and preclinical development of this promising therapeutic agent.
Physicochemical Properties and Structure
This compound is an orally active small molecule. While the definitive stereochemistry of the active enantiomer is denoted by its IUPAC name, for the purpose of this guide, we will refer to it by its common identifier.
| Property | Value |
| IUPAC Name | N-[(S)-(3-chloro-4-fluorophenyl) [(2S,4R)-4-hydroxy-2-pyrrolidinyl]methyl]-1-fluoro-7-methoxy-6-isoquinolinecarboxamide |
| Molecular Formula | C22H20ClF2N3O3 |
| Molecular Weight | 447.86 g/mol |
| CAS Number | 2832159-79-0 |
Mechanism of Action and Signaling Pathway
The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC. The fusion results in a constitutively active PRKACA kinase that is no longer subject to its normal regulation by cyclic AMP (cAMP). This leads to the aberrant phosphorylation of downstream substrates, promoting cell growth and proliferation.
A core mechanism of the DNAJB1-PRKACA fusion protein involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). In the nucleus, CRTC2, in conjunction with the acetyltransferase p300, drives a transcriptional program that promotes malignant growth.
This compound acts as a potent inhibitor of the PRKACA kinase activity of the fusion protein, thereby blocking this downstream signaling cascade.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against the PRKACA kinase.
| Assay | Metric | Value | Reference |
| PRKACA Kinase Inhibition | IC50 | 0.3 nM | [2] |
In Vivo Activity
Studies have shown that this compound inhibits fusion protein-dependent cell growth both in vitro and in vivo.[1] Furthermore, the compound has shown anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC that expresses the DNAJB1-PRKACA fusion gene.[1]
Note: Detailed quantitative in vivo efficacy data, such as tumor growth inhibition (TGI) percentages and specific dosing regimens, are not publicly available in the reviewed literature.
Pharmacokinetics and Selectivity
Note: Detailed pharmacokinetic parameters (e.g., half-life, bioavailability, clearance) and a comprehensive kinase selectivity profile for this compound are not publicly available in the reviewed literature.
Experimental Protocols
Note: The detailed experimental protocols for the synthesis, in vitro assays, and in vivo studies of this compound are not publicly available in the primary peer-reviewed literature. The following are generalized descriptions based on standard methodologies in the field.
PRKACA Kinase Inhibition Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 of an inhibitor for PRKACA would involve the following steps:
-
Reagents: Recombinant human PRKACA enzyme, a suitable peptide substrate (e.g., kemptide), ATP, and the test compound (this compound).
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to the substrate by the kinase. This is often detected using a labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or by using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in a suitable buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Growth Inhibition Assay (General Protocol)
To assess the effect of this compound on the growth of FL-HCC cells, a cell viability or proliferation assay would be performed:
-
Cell Lines: An appropriate FL-HCC cell line expressing the DNAJB1-PRKACA fusion protein.
-
Assay Principle: These assays measure the number of viable cells after treatment with the test compound. Common methods include colorimetric assays (e.g., MTT, XTT), fluorometric assays (e.g., resazurin), or luminescent assays (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound.
-
After a defined incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (absorbance, fluorescence, or luminescence) is measured using a plate reader.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the compound relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
In Vivo Patient-Derived Xenograft (PDX) Model (General Protocol)
The anti-tumor efficacy of this compound would be evaluated in an in vivo PDX model of FL-HCC:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Tumor fragments from an FL-HCC patient are surgically implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., orally, daily), while the control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight and the general health of the mice are also monitored.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Conclusion
This compound is a potent and specific inhibitor of the PRKACA kinase, the key oncogenic driver in Fibrolamellar Hepatocellular Carcinoma. Preclinical studies have demonstrated its ability to inhibit the growth of FL-HCC cells in vitro and in vivo, highlighting its potential as a targeted therapy for this rare and devastating cancer. Further investigation into its clinical efficacy, pharmacokinetic profile, and long-term safety is warranted. The development of this compound represents a significant step forward in providing a much-needed therapeutic option for patients with FL-HCC.
References
The Selectivity Profile of (R)-DS89002333: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-DS89002333, also known as DS89002333, has emerged as a highly potent and orally active inhibitor of the cAMP-dependent Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3] With a reported IC50 of 0.3 nM, this compound is under investigation as a promising therapeutic agent, particularly for Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion protein.[2][3] Understanding the selectivity of such a potent inhibitor is paramount for predicting its therapeutic window and potential off-target effects. This technical guide provides a comprehensive overview of the currently available information on the selectivity profile of this compound, details relevant experimental methodologies, and visualizes key cellular pathways and workflows.
Executive Summary
This compound is a sub-nanomolar inhibitor of PRKACA. While its primary target is well-established, a comprehensive, publicly available kinome-wide selectivity scan detailing its inhibitory activity against a broad panel of other kinases has not been identified in the current literature. This document summarizes the known activity of this compound, provides detailed protocols for assays relevant to its characterization, and presents diagrams of the targeted signaling pathway and general experimental workflows for kinase selectivity profiling.
This compound Quantitative Data
As of the latest available information, the primary quantitative data for this compound pertains to its potent inhibition of PRKACA.
| Target | IC50 (nM) | Cell-based Assay |
| PRKACA | 0.3 | Inhibition of CREB phosphorylation |
Note: A comprehensive selectivity profile against a wider range of kinases is not publicly available at this time. Such a profile would typically be generated by screening the compound against a large panel of kinases (e.g., KINOMEscan) and reporting the percentage of inhibition at a given concentration or determining the IC50/Ki for any significant off-target interactions.
Experimental Protocols
PRKACA Kinase Inhibition Assay
The determination of the IC50 value of this compound against PRKACA likely involves a biochemical assay format. Below is a representative protocol based on common practices for PKA activity assays.
Objective: To measure the in vitro potency of this compound in inhibiting the catalytic activity of recombinant human PRKACA.
Materials:
-
Recombinant human PRKACA enzyme
-
Biotinylated peptide substrate (e.g., Kemptide or a CREB-derived peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a suitable HRP substrate for colorimetric, chemiluminescent, or fluorescent readout)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PRKACA enzyme and the biotinylated peptide substrate to their final working concentrations in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the PRKACA enzyme, the peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide (both phosphorylated and non-phosphorylated).
-
Wash the plate to remove unbound components.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.
-
Alternatively, for assays that measure ATP consumption (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's protocol.
-
-
Signal Measurement: Measure the signal (absorbance, luminescence, or fluorescence) using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling (General Workflow)
Kinase selectivity profiling is crucial to characterize the specificity of an inhibitor. This is typically performed by specialized vendors using large panels of purified kinases.
Objective: To determine the inhibitory activity of this compound against a broad spectrum of human kinases.
Methodologies:
-
Radiometric Assays (e.g., HotSpot): These assays measure the incorporation of radiolabeled phosphate (from [γ-33P]-ATP) into a substrate. A reduction in radioactivity in the presence of the inhibitor indicates inhibition.
-
Binding Assays (e.g., KINOMEscan™): This competition-based assay measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase. The amount of kinase bound to the ligand is quantified by qPCR.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
General Procedure:
-
Compound Submission: The test compound, this compound, is provided to the screening facility.
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases). The results are reported as percent inhibition.
-
Hit Identification: Kinases that show a significant level of inhibition (e.g., >50% or >75%) are identified as "hits."
-
Dose-Response Analysis: For the identified hits, a dose-response experiment is performed by testing a range of concentrations of the compound to determine the IC50 value for each off-target kinase.
-
Data Analysis and Visualization: The results are often visualized using a dendrogram (TREEspot™) to illustrate the selectivity of the compound across the human kinome. Selectivity scores can also be calculated to provide a quantitative measure of specificity.
Signaling Pathways and Workflows
Protein Kinase A (PKA) Signaling Pathway
This compound targets PRKACA, the catalytic subunit of Protein Kinase A. The PKA signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes.
Caption: The PKA signaling pathway initiated by extracellular signals.
Kinase Inhibitor Selectivity Profiling Workflow
The following diagram illustrates a typical workflow for assessing the selectivity profile of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Conclusion
This compound is a highly potent inhibitor of PRKACA, a key regulator of the PKA signaling pathway. While its on-target potency is well-documented, a comprehensive understanding of its kinase selectivity profile is essential for its continued development as a therapeutic agent. The experimental protocols and workflows described herein provide a framework for the characterization of this compound and other kinase inhibitors. Further studies are required to elucidate the full kinome-wide selectivity of this compound and to fully assess its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for (R)-DS89002333 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-DS89002333 is the (R)-enantiomer of DS89002333, a potent, orally active inhibitor of Protein Kinase A, cAMP-activated, catalytic subunit alpha (PRKACA).[1][2] The primary target of this compound is the constitutively active DNAJB1-PRKACA fusion protein, a hallmark oncogenic driver in Fibrolamellar Hepatocellular Carcinoma (FL-HCC).[1] These application notes provide detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound against its target and its effects on downstream signaling and cell viability.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of DS89002333. It is anticipated that the (R)-enantiomer exhibits comparable or superior potency.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Inhibition | PRKACA | IC₅₀ | 0.3 nM | [2] |
| Cellular Phosphorylation | NIH/3T3 cells | IC₅₀ | 50 nM | [2] |
Signaling Pathway and Inhibition
The DNAJB1-PRKACA fusion protein, characteristic of FL-HCC, leads to aberrant, cAMP-independent kinase activity. This results in the phosphorylation of downstream substrates, such as the cAMP response element-binding protein (CREB), promoting cell proliferation and survival. This compound acts by directly inhibiting the catalytic activity of the PRKACA moiety of the fusion protein, thereby blocking this oncogenic signaling cascade.
Caption: Signaling pathway of DNAJB1-PRKACA and inhibition by this compound.
Experimental Protocols
Protocol 1: Biochemical PRKACA Kinase Binding Assay (LanthaScreen™ TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to determine the IC₅₀ of this compound against PRKACA. The assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.
Workflow Diagram:
Caption: Workflow for the LanthaScreen™ TR-FRET kinase binding assay.
Materials:
-
Recombinant human PRKACA (e.g., with a His-tag)
-
LanthaScreen™ Eu-Anti-His Antibody (or other appropriate anti-tag antibody)
-
LanthaScreen™ Kinase Tracer 236
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
Low-volume 384-well microplates (e.g., Corning #3676)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer by diluting the 5X stock with deionized water.
-
Prepare a serial dilution of this compound in DMSO, then dilute in 1X Kinase Buffer to create 3X final concentrations. A typical starting concentration for the dilution series might be 1 µM.
-
Prepare a 3X Kinase/Antibody mixture in 1X Kinase Buffer. (e.g., 15 nM PRKACA, 6 nM Eu-Anti-His Antibody).
-
Prepare a 3X Tracer solution in 1X Kinase Buffer. The optimal concentration should be determined experimentally but is often near the Kd of the tracer for the kinase.
-
-
Assay Assembly:
-
Add 5 µL of the 3X this compound serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells except the "no enzyme" controls.
-
Add 5 µL of 1X Kinase Buffer to the "no enzyme" control wells.
-
Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation and Measurement:
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, collecting signals at 615 nm (Europium emission) and 665 nm (Tracer emission) following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" or high concentration inhibitor (0% activity) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cellular CREB Phosphorylation Assay (In-Cell Western)
This protocol quantifies the inhibition of PRKACA-mediated CREB phosphorylation at Serine 133 in a cellular context. NIH/3T3 cells are treated with this compound, and phosphorylated CREB (pCREB) levels are measured.
Workflow Diagram:
Caption: Workflow for the In-Cell Western assay for pCREB.
Materials:
-
NIH/3T3 cells
-
DMEM with 10% FBS
-
This compound
-
96-well clear bottom microplates
-
Formaldehyde or Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary antibodies: Rabbit anti-pCREB (Ser133), Mouse anti-Total CREB
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Plating:
-
Culture NIH/3T3 cells in DMEM supplemented with 10% FBS.
-
Seed 1.5 x 10⁴ cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubating for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash wells three times with PBS.
-
Block the cells by adding 150 µL of Odyssey® Blocking Buffer to each well and incubating for 1.5 hours at room temperature.
-
Prepare a solution of primary antibodies (e.g., 1:400 anti-pCREB and 1:800 anti-Total CREB) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Prepare a solution of fluorescently-labeled secondary antibodies (e.g., 1:1000 IRDye® 800CW Goat anti-Rabbit and 1:1000 IRDye® 680RD Goat anti-Mouse) in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells four times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the 700 nm (Total CREB) and 800 nm (pCREB) channels.
-
Normalize the pCREB signal to the Total CREB signal for each well.
-
Plot the normalized pCREB signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC₅₀.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells. This assay can be used to determine the effect of this compound on the proliferation of FL-HCC patient-derived cells or other relevant cell lines.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
Materials:
-
FL-HCC patient-derived cells or other appropriate cell line (e.g., NIH/3T3 expressing DNAJB1-PRKACA)
-
Appropriate cell culture medium
-
This compound
-
Solid white, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well opaque plate at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow cells to attach.
-
Prepare a serial dilution of this compound in culture medium and add to the wells. Include vehicle-only (DMSO) control wells.
-
Incubate the plate for a desired period (e.g., 72 hours) under standard culture conditions.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration by normalizing the luminescent signal to the vehicle-treated control wells (after subtracting the background from medium-only wells).
-
Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
Application Notes and Protocols for (R)-DS89002333 Cell-Based Assay in Fibrolamellar Hepatocellular Carcinoma (FL-HCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1][2] A defining molecular characteristic of FL-HCC is the presence of a somatic deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes.[1][3] The resulting chimeric protein, DNAJB1-PRKACA, exhibits constitutive protein kinase A (PKA) catalytic activity, which is essential for its oncogenic function.[1][4] This makes the kinase activity of the fusion protein a prime therapeutic target. (R)-DS89002333 is a novel and potent inhibitor of PRKACA, showing significant anti-tumor activity in preclinical models of FL-HCC, making it a promising candidate for targeted therapy.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the efficacy of this compound in FL-HCC in vitro models.
Target Signaling Pathway: DNAJB1-PRKACA in FL-HCC
The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC. Its constitutive kinase activity leads to the aberrant phosphorylation of downstream targets, promoting uncontrolled cell growth and survival. A key signaling cascade initiated by the fusion protein involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[4][5][6] The inactivation of SIKs leads to the de-regulation of the transcriptional co-activator CRTC2 and the acetyltransferase p300.[5][6] This results in significant transcriptional reprogramming and alterations in global histone acetylation, ultimately driving the malignant phenotype.[5][6] The Wnt/β-catenin pathway has also been identified as a cooperating pathway in FL-HCC tumorigenesis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of PRKACA inhibition in FL-HCC models.
Table 1: In Vitro Efficacy of PRKACA Inhibition
| Model System | Inhibitor | Readout | Result | Reference |
| Patient-Derived Cell Lines (High ASGR1) | GalNAc-conjugated siRNA targeting DNAJB1-PRKACA | IC50 | 4 nM | [8] |
| Patient-Derived Cell Lines (Low ASGR1) | GalNAc-conjugated siRNA targeting DNAJB1-PRKACA | IC50 | 1.2 µM | [8] |
| FLX1 PDX-derived cells | BLU0588 (PRKACA inhibitor) | Relative Growth | Concentration-dependent inhibition | [9] |
Table 2: In Vivo Efficacy of PRKACA Inhibitors in FL-HCC Patient-Derived Xenograft (PDX) Models
| Inhibitor | Dosage | Duration | Tumor Growth Inhibition | p-value | Reference |
| BLU0588 | 30 mg/kg QD, oral | 34 days | 48.5% | 0.003 | [2] |
| BLU2864 | 30 mg/kg QD, oral | 34 days | 45.3% | 0.0005 | [2] |
Experimental Protocols
Protocol 1: Culturing FL-HCC Patient-Derived Organoids (Tumoroids)
This protocol is adapted from established methods for generating organoid cultures from primary liver cancers.
Materials:
-
FL-HCC tumor tissue
-
Basement Membrane Matrix
-
Human Primary Liver Cancer Organoid Isolation Medium
-
Human Liver Organoid Expansion Medium
-
Gentle cell dissociation reagent
-
Advanced DMEM/F12
-
Fetal Bovine Serum (FBS)
Procedure:
-
Obtain fresh FL-HCC tumor tissue in a sterile collection tube on ice.
-
Wash the tissue multiple times with ice-cold Advanced DMEM/F12 supplemented with antibiotics.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digest the tissue fragments with a gentle cell dissociation reagent according to the manufacturer's protocol to obtain a single-cell suspension.
-
Neutralize the dissociation reagent with Advanced DMEM/F12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold Human Primary Liver Cancer Organoid Isolation Medium.
-
Mix the cell suspension with Basement Membrane Matrix at a 1:4 (v/v) ratio.
-
Plate droplets of the cell-matrix mixture into a pre-warmed 24-well plate.
-
Polymerize the matrix by incubating at 37°C for 15-20 minutes.
-
Overlay the solidified domes with Human Liver Organoid Expansion Medium.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-10 days at a 1:3 to 1:4 ratio.
Protocol 2: Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTS)
This protocol outlines a method to assess the effect of this compound on the viability of FL-HCC cells or organoids.
Materials:
-
FL-HCC cell line (e.g., FLX1) or dissociated FL-HCC organoids
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed FL-HCC cells or dissociated organoids into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in FL-HCC cell-based models. By targeting the constitutively active DNAJB1-PRKACA fusion protein, this compound represents a targeted therapeutic strategy for this devastating disease. The use of patient-derived organoids and relevant cell lines in these assays will be crucial for elucidating the compound's mechanism of action and determining its therapeutic potential.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The oncogenic fusion protein DNAJB1-PRKACA can be specifically targeted by peptide-based immunotherapy in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fibrofoundation.org [fibrofoundation.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-DS89002333 in a Patient-Derived Xenograft (PDX) Model of Fibrolamellar Hepatocellular Carcinoma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A majority of FL-HCC cases are characterized by a specific genetic alteration, the DNAJB1-PRKACA gene fusion. This fusion results in a constitutively active PKA (Protein Kinase A) catalytic subunit alpha (PRKACA), which drives tumor growth. (R)-DS89002333 is a potent, orally active inhibitor of PRKACA and has demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC expressing the DNAJB1-PRKACA fusion gene.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound compound in a preclinical FL-HCC PDX model. The provided information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for FL-HCC.
Signaling Pathway of DNAJB1-PRKACA in FL-HCC
The DNAJB1-PRKACA fusion protein leads to uncontrolled kinase activity, driving oncogenesis through the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). This, in turn, results in the de-repression of the CRTC2 transcriptional co-activator, leading to a cascade of gene expression changes that promote tumor cell proliferation and survival.
Caption: DNAJB1-PRKACA Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in an FL-HCC PDX model.
Caption: In Vivo Efficacy Study Workflow for this compound in a PDX Model.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of PRKACA inhibitors in FL-HCC PDX models. While specific data for this compound is not publicly available, the data presented below is based on studies of similar PRKACA inhibitors in relevant models and can be used as a reference for experimental design and expected outcomes.
Table 1: In Vivo Anti-Tumor Efficacy of PRKACA Inhibitors in an FL-HCC PDX Model
| Treatment Group | Dose and Schedule | Mean Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle Control | - | 0 | - | [2] |
| PRKACA Inhibitor 1 | 30 mg/kg, once daily, oral | 48.5 | 0.003 | [2] |
| PRKACA Inhibitor 2 | 30 mg/kg, once daily, oral | 45.3 | 0.0005 | [2] |
Table 2: Pharmacodynamic Marker Modulation in FL-HCC PDX Tumors
| Treatment Group | Time Point (post-dose) | Biomarker | Percent Change from Baseline | Reference |
| PRKACA Inhibitor | 2 hours | Phosphorylated VASP | -73% | [2] |
| PRKACA Inhibitor | 24 hours | Phosphorylated VASP | Return to baseline | [2] |
Experimental Protocols
Establishment of FL-HCC Patient-Derived Xenograft (PDX) Model
This protocol describes the subcutaneous implantation of patient-derived tumor tissue into immunodeficient mice.
Materials:
-
Fresh, sterile FL-HCC tumor tissue from a patient.
-
Immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old, female.
-
Sterile surgical instruments.
-
Matrigel (optional).
-
Sterile saline solution or PBS.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Under sterile conditions, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse according to institutional guidelines.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with an equal volume of Matrigel.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health.
-
Once tumors reach a volume of approximately 1000-1500 mm³, they can be passaged to a new cohort of mice for expansion.
In Vivo Efficacy Study of this compound
This protocol details the procedure for evaluating the anti-tumor activity of this compound in established FL-HCC PDX-bearing mice.
Materials:
-
FL-HCC PDX-bearing mice with tumor volumes of 150-250 mm³.
-
This compound, formulated for oral administration.
-
Vehicle control solution.
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Scale for body weight measurement.
Procedure:
-
Randomize the tumor-bearing mice into treatment and control groups (typically 8-10 mice per group) based on tumor volume to ensure a similar average tumor size in each group.
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound or vehicle control orally once daily at the predetermined dose (e.g., 30 mg/kg).
-
Measure tumor volume using calipers and body weight bi-weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any clinical signs of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint volume.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Pharmacodynamic (PD) Marker Analysis
This protocol describes the assessment of target engagement by measuring the phosphorylation of a downstream substrate of PRKACA, such as Vasodilator-Stimulated Phosphoprotein (VASP), in tumor tissue.
Materials:
-
Tumor tissue collected from treated and control mice at various time points after the final dose.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phosphorylated VASP (pVASP) and total VASP.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Excise tumors from euthanized mice at specified time points (e.g., 2, 8, and 24 hours post-final dose).
-
Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in a lysis buffer.
-
Homogenize the tumor tissue and extract total protein.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pVASP and total VASP.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify the band intensities and normalize the pVASP signal to the total VASP signal to determine the extent of target inhibition.
References
Application Notes and Protocols: (R)-DS89002333 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DS89002333, also known as DS89002333, is a potent and orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1][2][3] Its primary application in preclinical research is in the study of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1][4] This fusion protein is a key driver of tumorigenesis in FL-HCC, and its inhibition by this compound has demonstrated significant anti-tumor activity in mouse models.[1][4][5] These notes provide a comprehensive guide to the dosing and administration of this compound in mice based on available preclinical data.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PRKACA. In the context of FL-HCC, it specifically targets the oncogenic DNAJB1-PRKACA fusion protein.[4] The inhibition of PRKACA leads to a downstream reduction in the phosphorylation of key substrates, such as the cAMP response element-binding protein (CREB).[1] The phosphorylation of CREB is a critical step in signaling pathways that promote cell growth and proliferation. By blocking this process, this compound effectively suppresses tumor growth.[1][4]
Signaling Pathway
Quantitative Data Summary
The following tables summarize the reported dosing regimens for this compound in different mouse models.
Table 1: Dosing in NIH/3T3-Fusion Allograft Model
| Parameter | Value | Reference |
| Animal Model | Female nude mice | [1] |
| Dosage | 12.5 mg/kg and 50 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Twice daily | [1] |
| Duration | 5 days | [1] |
| Observed Outcome | Anti-tumor activity without body weight loss | [1] |
Table 2: Dosing in FL-HCC Patient-Derived Xenograft (PDX) Model
| Parameter | Value | Reference |
| Animal Model | Female NOD SCID mice | [1] |
| Dosage | 3 mg/kg and 30 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Twice daily | [1] |
| Duration | 22 days | [1] |
| Observed Outcome | Significant anti-tumor activity | [1] |
Experimental Protocols
Below are detailed protocols for the administration of this compound in mice based on the available literature.
Protocol 1: Anti-Tumor Activity in NIH/3T3-Fusion Allograft Model
-
Animal Model: Female nude mice are utilized for this model.
-
Tumor Implantation: NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion gene are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a predetermined size before the initiation of treatment. Tumor volume should be monitored regularly using calipers.
-
Drug Preparation: this compound is formulated in a vehicle suitable for oral administration. The specific vehicle composition should be optimized for solubility and stability.
-
Administration:
-
Monitoring:
-
Monitor tumor volume and body weight of the mice throughout the study.
-
Observe the general health and behavior of the animals daily.
-
Protocol 2: Efficacy in FL-HCC Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used to support the growth of human-derived tumors.
-
Tumor Implantation: Patient-derived FL-HCC tumor fragments are subcutaneously implanted into the mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable oral formulation.
-
Administration:
-
Monitoring:
-
Regularly measure tumor volume and body weight.
-
Monitor for any signs of toxicity or adverse effects.
-
-
Endpoint: The study is concluded based on predefined criteria (e.g., tumor size, study duration), and tumors are collected for further analysis.
Experimental Workflow Diagram
Disclaimer: These application notes and protocols are intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and regulations regarding animal welfare. The provided dosing information is based on published preclinical data and may require optimization for specific experimental conditions and models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for Studying PKA Signaling Pathways with (R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways, regulating processes such as metabolism, gene transcription, cell proliferation, and apoptosis.[1] Dysregulation of the PKA signaling cascade is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions.[1] The study of PKA function and its role in disease pathogenesis relies on specific and potent inhibitors. (R)-DS89002333 is a novel, orally active, and highly potent inhibitor of the PKA catalytic subunit alpha (PRKACA).[2][3][4] With an IC50 of 0.3 nM, it serves as a valuable research tool for dissecting the intricate roles of PKA signaling in cellular and disease models.[2][4]
These application notes provide detailed protocols for utilizing this compound to investigate PKA signaling pathways in both in vitro and in vivo settings. The included methodologies and data will guide researchers in designing and executing experiments to probe the function of PKA and to evaluate the therapeutic potential of PKA inhibition.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell/Model System | Comments | Reference |
| IC50 (PRKACA) | 0.3 nM | Biochemical Assay | Potent inhibitor of the PKA catalytic subunit. | [2][4] |
| Cellular IC50 (CREB Phosphorylation) | 50 nM | NIH/3T3 cells | Demonstrates potent inhibition of intracellular PKA activity. | [2] |
| In Vivo Efficacy (Allograft Model) | 12.5, 50 mg/kg (p.o., twice daily for 5 days) | NIH/3T3-fusion allograft model in female nude mice | Exhibited anti-tumor activity without significant body weight loss. | [2] |
| In Vivo Efficacy (PDX Model) | 3, 30 mg/kg (p.o., twice daily for 22 days) | Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) model in female NOD SCID mice | Significantly inhibited tumor growth. Temporary body weight loss was observed at the 30 mg/kg dose, which resolved with continued dosing. | [2] |
Kinase Selectivity Profile of a Representative PKA Inhibitor
A comprehensive kinase selectivity profile for this compound is not publicly available. However, for a research tool to be effective, high selectivity is crucial to ensure that observed effects are due to the inhibition of the intended target. Researchers using this compound should consider performing a kinome scan to assess its selectivity. Below is a representative example of a selectivity profile for a highly selective PKA inhibitor.
| Kinase | IC50 (nM) | Fold Selectivity vs. PKA |
| PKA | 1 | 1 |
| CAMKII | >10,000 | >10,000 |
| PKCα | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 |
| MAPK1 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 |
This table is for illustrative purposes and does not represent actual data for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying PKA signaling using this compound.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on PKA catalytic activity.
Materials:
-
Recombinant human PKA catalytic subunit
-
PKA kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
PKA substrate peptide (e.g., LRRASLG)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the PKA enzyme, the substrate peptide, and the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive method).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
For radioactive assay:
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive assay (e.g., ADP-Glo™):
-
Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of PKA inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-CREB (p-CREB)
This protocol assesses the intracellular activity of this compound by measuring the phosphorylation of a key PKA substrate, CREB.
Materials:
-
Cell line of interest (e.g., NIH/3T3)
-
Cell culture medium and supplements
-
This compound
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
-
Quantify the band intensities and normalize the p-CREB signal to the total CREB signal.
Cell Viability Assay
This protocol evaluates the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Tumor Xenograft Model
This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunocompromised mice (e.g., nude or NOD SCID)
-
Cancer cell line of interest (e.g., FL-HCC cells expressing DNAJB1-PRKACA)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., twice daily).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
This compound is a potent and valuable tool for the investigation of PKA signaling pathways. The protocols outlined in these application notes provide a framework for researchers to explore the multifaceted roles of PKA in health and disease. It is recommended that users of this compound perform comprehensive selectivity profiling to fully characterize its activity and ensure the accurate interpretation of experimental results. By employing these methodologies, researchers can further elucidate the therapeutic potential of targeting the PKA pathway.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axcelead.com [axcelead.com]
Application Notes and Protocols: Detection of pCREB Inhibition by (R)-DS89002333 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of CREB at serine 133 (pCREB) following treatment with (R)-DS89002333, a potent inhibitor of Protein Kinase A (PKA) catalytic subunit alpha (PRKACA).
This compound is an orally active and potent inhibitor of PRKACA, with an IC50 of 0.3 nM.[1][2][3] It has demonstrated anti-tumor activity in models of fibrolamellar hepatocellular carcinoma (FL-HCC) that express the DNAJB1-PRKACA fusion gene.[1][4][5] The phosphorylation of CREB is a downstream marker of PKA activity, and this compound has been shown to inhibit CREB phosphorylation in a dose-dependent manner.[1] This protocol is designed to enable researchers to effectively measure the inhibitory effect of this compound on the PKA-pCREB signaling axis.
Signaling Pathway
The cAMP-dependent protein kinase A (PKA) is a key enzyme in cellular signaling. Upon activation, its catalytic subunit (PRKACA) phosphorylates various downstream targets, including the transcription factor CREB at serine 133. Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This compound directly inhibits PRKACA, thereby preventing the phosphorylation of CREB.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in pCREB levels.
Materials
-
Cell line of interest (e.g., NIH/3T3)
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)[6]
-
Primary antibodies:
-
Rabbit anti-phospho-CREB (Ser133) monoclonal antibody
-
Rabbit or mouse anti-total CREB antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow
Step-by-Step Method
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) for a specified time (e.g., 30 minutes).[1] Include a vehicle-treated control.
-
If applicable, include a positive control for CREB phosphorylation, such as treatment with Forskolin.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for PAGE:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize pCREB levels, the membrane can be stripped and re-probed for total CREB and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pCREB signal to the total CREB signal and/or the loading control.
-
Plot the normalized pCREB levels against the concentration of this compound.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Normalized pCREB Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| Treatment 1 | 0.01 | 0.78 | ± 0.09 |
| Treatment 2 | 0.1 | 0.45 | ± 0.06 |
| Treatment 3 | 1 | 0.15 | ± 0.03 |
| Treatment 4 | 10 | 0.05 | ± 0.01 |
| Positive Control (Forskolin) | - | 3.50 | ± 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. gladstone.org [gladstone.org]
Application Notes and Protocols: Immunohistochemical Analysis of PKA Targets in (R)-DS89002333 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DS89002333 is a potent and orally active inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), a key component of the Protein Kinase A (PKA) signaling pathway.[1] In specific cancers, such as fibrolamellar hepatocellular carcinoma (FL-HCC), a genetic fusion of DNAJB1 and PRKACA (DNAJB1-PRKACA) leads to aberrant PKA activation, driving tumorigenesis.[1][2][3] this compound has demonstrated anti-tumor activity in preclinical models of FL-HCC, making it a promising therapeutic candidate.[4]
Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ effects of targeted therapies on signaling pathways within the tumor microenvironment. These application notes provide a detailed protocol for the immunohistochemical detection of key PKA targets in tumor tissues treated with this compound. The primary targets for this protocol are the phosphorylated forms of the cAMP response element-binding protein (CREB) at serine 133 and other PKA substrates containing the consensus phosphorylation motif (RRXS/T).
PKA Signaling Pathway and Inhibition by this compound
The PKA signaling pathway is a crucial regulator of numerous cellular processes. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cyclic AMP (cAMP) to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrates, including transcription factors like CREB, thereby modulating gene expression and cellular function. In cancers like FL-HCC, the DNAJB1-PRKACA fusion protein results in a constitutively active PKA catalytic subunit, leading to uncontrolled cell proliferation and survival. This compound directly inhibits the kinase activity of the PRKACA subunit, thereby blocking the phosphorylation of its downstream targets and mitigating the oncogenic signaling cascade.
Data Presentation: Quantitative Analysis of IHC Staining
The efficacy of this compound can be quantitatively assessed by measuring the reduction in the phosphorylation of PKA targets in treated tumors compared to vehicle-treated controls. A common method for this is the use of a Histochemical Score (H-score), which incorporates both the intensity of staining and the percentage of positively stained cells.
Table 1: Quantitative IHC Analysis of PKA Target Phosphorylation in this compound Treated Tumors
| Treatment Group | Target Analyte | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x % Positive) |
| Vehicle Control | Phospho-CREB (Ser133) | 3+ (Strong) | 85 | 255 |
| 2+ (Moderate) | 10 | 20 | ||
| 1+ (Weak) | 5 | 5 | ||
| Total | 100 | 280 | ||
| This compound | Phospho-CREB (Ser133) | 3+ (Strong) | 5 | 15 |
| 2+ (Moderate) | 15 | 30 | ||
| 1+ (Weak) | 30 | 30 | ||
| Total | 50 | 75 | ||
| Vehicle Control | Phospho-PKA Substrates | 3+ (Strong) | 80 | 240 |
| 2+ (Moderate) | 15 | 30 | ||
| 1+ (Weak) | 5 | 5 | ||
| Total | 100 | 275 | ||
| This compound | Phospho-PKA Substrates | 3+ (Strong) | 10 | 30 |
| 2+ (Moderate) | 20 | 40 | ||
| 1+ (Weak) | 25 | 25 | ||
| Total | 55 | 95 |
Staining Intensity: 0 = Negative, 1+ = Weak, 2+ = Moderate, 3+ = Strong. H-Score is calculated as: Σ (Intensity Level × Percentage of Cells at that Intensity). The maximum H-score is 300.
Experimental Protocols
Immunohistochemistry Workflow
The following diagram outlines the key steps in the IHC protocol for detecting PKA targets in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Detailed IHC Protocol for Phospho-CREB (Ser133) and Phospho-PKA Substrates in FFPE Tumor Tissues
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% ethanol: 2 changes for 3 minutes each.
-
Rinse with dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Sodium Citrate Buffer (10 mM, pH 6.0) in a steamer or water bath to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides with dH₂O and then with TBST.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with dH₂O and then with TBST.
-
-
Blocking:
-
Incubate slides with Blocking Buffer (5% Normal Goat Serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides with TBST: 3 changes for 5 minutes each.
-
Incubate slides with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash slides with TBST: 3 changes for 5 minutes each.
-
-
Detection:
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse slides with dH₂O to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water until the water runs clear.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Image Acquisition and Analysis:
-
Slides should be imaged using a brightfield microscope equipped with a digital camera.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji with the IHC Toolbox plugin, QuPath, or commercial platforms).
-
For H-score calculation, a pathologist or trained scientist should score the staining intensity (0, 1+, 2+, 3+) and the percentage of cells at each intensity level in representative tumor regions.
Conclusion
This application note provides a comprehensive framework for the immunohistochemical evaluation of PKA pathway inhibition by this compound in tumor tissues. The detailed protocol and data analysis guidelines are intended to assist researchers in obtaining robust and reproducible results, thereby facilitating the preclinical and clinical development of this targeted therapy. Consistent and quantitative assessment of pharmacodynamic biomarkers such as phosphorylated CREB and other PKA substrates is crucial for understanding the mechanism of action and determining the effective dose of this compound in vivo.
References
- 1. DNAJB1-PRKACA in HEK293T cells induces LINC00473 overexpression that depends on PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNAJB1-PRKACA fusion protein-regulated LINC00473 promotes tumor growth and alters mitochondrial fitness in fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Landscape of the PRKACA-DNAJB1 Chimeric Kinase, the Driver for Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-PKA Substrate (RRXS*/T*) (100G7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-CREB (phospho Ser133) Antibody (A93644) | Antibodies.com [antibodies.com]
- 8. citeab.com [citeab.com]
(R)-DS89002333 solubility and preparation for cell culture
For Researchers, Scientists, and Drug Development Professionals
(R)-DS89002333 , also known as DS89002333, is a potent and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3][4][5] With an IC50 of 0.3 nM, it has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), particularly in models expressing the DNAJB1-PRKACA fusion gene.[1][5] These notes provide detailed information on the solubility of this compound and protocols for its preparation for use in cell culture experiments.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
| Property | Value | Source |
| Molecular Formula | C22H20ClF2N3O3 | [3][4] |
| Molecular Weight | 447.86 g/mol | [4] |
| Appearance | To be determined | [6] |
| Purity | >98% | [6] |
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions | Source |
| Powder | 4°C | Short-term (days to weeks) | Sealed, away from moisture and light | [4][6] |
| -20°C | Long-term (months to years) | Sealed, away from moisture and light | [3][6] | |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture and light | [1] |
| -80°C | 6 months | Sealed, away from moisture and light | [1] |
Solubility of this compound
The solubility of this compound in common laboratory solvents is summarized below. For challenging dissolutions, gentle heating and/or sonication can be used to aid the process.[1]
| Solvent | Concentration | Method | Source |
| DMSO | 100 mg/mL | Ultrasonic | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) | Stepwise mixing | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) | Stepwise mixing | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) | Stepwise mixing | [1] |
Experimental Protocols
I. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.4786 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder. To make a 10 mM solution with 4.4786 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: A Comparative Analysis of PRKACA Modulation via Lentiviral shRNA Knockdown and (R)-DS89002333 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two prominent methods for inhibiting the function of Protein Kinase A catalytic subunit alpha (PRKACA): lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule (R)-DS89002333. This document outlines the mechanisms of action, experimental protocols, and presents a comparative analysis of their efficacy and potential applications in research and drug development.
Introduction
The cAMP-dependent protein kinase A (PKA) is a critical enzyme in cellular signaling, with its catalytic subunit PRKACA phosphorylating a multitude of downstream substrates involved in processes such as glucose metabolism, cell division, and memory.[1] Dysregulation of PRKACA activity has been implicated in various diseases, including cancer, making it a significant therapeutic target.[2]
Two primary strategies for interrogating and inhibiting PRKACA function are genetic knockdown using lentiviral shRNA and direct enzymatic inhibition with small molecules like this compound. Lentiviral shRNA offers stable, long-term suppression of PRKACA expression at the mRNA level, while this compound provides acute, reversible inhibition of the PRKACA kinase activity. The choice between these methods depends on the specific experimental goals, desired duration of inhibition, and the biological system under investigation.
Mechanisms of Action
Lentiviral shRNA Knockdown of PRKACA
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including non-dividing cells, leading to stable integration into the host genome.[3] Short hairpin RNAs (shRNAs) designed to target PRKACA mRNA are cloned into a lentiviral vector. Once transduced into the target cells, the shRNA is processed by the cellular RNA interference (RNAi) machinery into small interfering RNA (siRNA). This siRNA then guides the RNA-induced silencing complex (RISC) to bind to and cleave the complementary PRKACA mRNA, leading to its degradation and a subsequent reduction in PRKACA protein expression.[4]
This compound Inhibition of PRKACA
This compound is a potent and orally active small molecule inhibitor of PRKACA.[5][6] It functions as an ATP-competitive inhibitor, binding to the active site of the PRKACA enzyme and preventing the phosphorylation of its downstream substrates.[7] This inhibition is rapid and reversible, allowing for precise temporal control over PRKACA activity. This compound has demonstrated significant anti-tumor activity in preclinical models, particularly in fibrolamellar hepatocellular carcinoma (FL-HCC) where a DNAJB1-PRKACA fusion protein is a key driver of the disease.[1][8]
Data Presentation: Comparative Analysis
The following tables summarize key quantitative data for both lentiviral shRNA knockdown of PRKACA and inhibition by this compound. It is important to note that a direct head-to-head quantitative comparison in the same experimental system is not extensively available in the public literature. The data presented here is compiled from various studies to provide a comparative overview.
Table 1: In Vitro Efficacy
| Parameter | Lentiviral shRNA Knockdown of PRKACA | This compound |
| Mechanism | mRNA degradation | ATP-competitive kinase inhibition |
| Target Level | mRNA/Protein | Protein activity |
| Typical Knockdown Efficiency | 70-90% reduction in mRNA/protein levels[9] | - |
| IC50 | Not Applicable | 0.3 nM[5][10] |
| Effect on Downstream Signaling | Reduced phosphorylation of CREB and other PKA substrates | Dose-dependent inhibition of CREB phosphorylation[5] |
| Duration of Effect | Stable and long-term | Transient and reversible |
Table 2: In Vivo Efficacy (Fibrolamellar Carcinoma Xenograft Models)
| Parameter | Lentiviral shRNA Knockdown of PRKACA | This compound |
| Administration | Intratumoral or systemic viral delivery | Oral gavage[6] |
| Dosage | Dependent on viral titer and MOI | 3, 30 mg/kg, twice daily[6] |
| Anti-tumor Activity | Significant tumor growth inhibition[7] | Significant tumor growth inhibition[1][6] |
| Effect on Biomarkers | Reduced PRKACA expression | Reduced phosphorylation of downstream targets |
Table 3: Specificity and Off-Target Effects
| Parameter | Lentiviral shRNA Knockdown of PRKACA | This compound |
| Specificity | Dependent on shRNA sequence design | High kinase selectivity[11] |
| Potential Off-Target Effects | Seed region-mediated off-target mRNA degradation, induction of interferon response[12][13] | Inhibition of other kinases, though reported to have good to moderate selectivity against related AGC family kinases[11] |
| Methods for Analysis | Microarray, RNA-seq[14] | Kinome-wide selectivity profiling[11] |
Experimental Protocols
Lentiviral shRNA Knockdown of PRKACA
This protocol outlines the key steps for designing, producing, and validating lentiviral shRNA for PRKACA knockdown.
4.1.1. shRNA Design and Cloning
-
Design shRNA sequences: Use online design tools (e.g., GPP Web Portal) to design at least two to three shRNA sequences targeting the coding sequence of human PRKACA (NM_002730.5).[2] Include a non-targeting scramble shRNA as a negative control. The typical shRNA structure includes a 19-22 nucleotide sense strand, a loop sequence (e.g., TTCAAGAGA), and a complementary antisense strand.[15]
-
Oligonucleotide Synthesis and Annealing: Synthesize complementary DNA oligonucleotides for each shRNA sequence, including appropriate restriction enzyme sites (e.g., AgeI and EcoRI) for cloning into your lentiviral vector.[2] Anneal the complementary oligonucleotides to form double-stranded DNA inserts.
-
Lentiviral Vector Preparation: Digest a third-generation lentiviral vector (e.g., pLKO.1) with the corresponding restriction enzymes.
-
Ligation and Transformation: Ligate the annealed shRNA inserts into the linearized lentiviral vector. Transform the ligation product into competent E. coli and select for positive clones.
-
Sequence Verification: Verify the sequence of the shRNA insert in the plasmid DNA to ensure there are no mutations.[15]
4.1.2. Lentivirus Production
-
Cell Plating: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK299T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration (Optional): For in vivo applications or difficult-to-transduce cells, concentrate the viral particles using ultracentrifugation or a commercially available concentration kit.
-
Titer Determination: Determine the viral titer by transducing a target cell line with serial dilutions of the virus and quantifying the percentage of transduced cells (e.g., by flow cytometry if the vector expresses a fluorescent reporter) or by qPCR.
4.1.3. Transduction of Target Cells
-
Cell Plating: Seed the target cells in a 12-well plate 24 hours prior to transduction.
-
Transduction: Add the lentiviral particles to the cells at a desired multiplicity of infection (MOI). Polybrene (2–10 µg/ml) can be added to enhance transduction efficiency.
-
Selection: 48-72 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in PRKACA mRNA levels compared to the scramble control.
-
Western Blot: Prepare protein lysates and perform a Western blot to confirm the reduction in PRKACA protein levels.
-
This compound In Vitro Inhibition Protocol
This protocol details the in vitro application of this compound for inhibiting PRKACA activity.
4.2.1. IC50 Determination
-
Cell Seeding: Seed target cells (e.g., NIH/3T3 or a relevant cancer cell line) in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then further dilute in cell culture medium to the final desired concentrations (e.g., 0.001 to 10 µM).[5] Include a DMSO-only vehicle control.
-
Cell Treatment: Treat the cells with the different concentrations of this compound for a specified time (e.g., 30 minutes).[5]
-
Assessment of PKA Activity:
-
Lyse the cells and measure the phosphorylation of a known PRKACA substrate, such as CREB, using an ELISA-based assay or Western blot with a phospho-specific antibody.
-
Alternatively, perform an in vitro kinase assay using recombinant PRKACA and a peptide substrate.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
4.2.2. Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a longer duration (e.g., 48-72 hours).
-
Viability Assessment: Perform a cell viability assay such as the MTT or resazurin reduction assay.[6][16]
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.[6]
-
Resazurin Assay: Add resazurin solution and incubate for 2-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway of PRKACA
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 3. addgene.org [addgene.org]
- 4. Design and Cloning of an shRNA into a Lentiviral Silencing Vector: Version A [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. qiagen.com [qiagen.com]
- 8. Design and Cloning of an shRNA into a Lentiviral Silencing Vector: Version B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DS89002333 - Immunomart [immunomart.com]
- 11. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Microarray in Modern Sequencing: Statistical Approach Matters in a Comparison Between Microarray and RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CLONING SMALL HAIRPINS INTO LENTIVIRAL VECTORS | McManus Lab [mcmanuslab.ucsf.edu]
- 16. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 Models to Evaluate the Efficacy of (R)-DS89002333, a PRKACA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that primarily affects young adults.[1] Unlike other liver cancers, it is not associated with underlying liver disease or viral infections.[1] A key molecular feature of most FL-HCC cases is a specific chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes.[1] The resulting DNAJB1-PRKACA fusion protein possesses constitutive kinase activity, which is essential for its oncogenic function, making it a prime therapeutic target.[1] (R)-DS89002333 is a potent, orally active inhibitor of the PRKACA kinase.[2][3] Preclinical studies have demonstrated its anti-tumor activity in a patient-derived xenograft model of FL-HCC expressing the DNAJB1-PRKACA fusion gene.[1]
The CRISPR-Cas9 genome-editing technology offers a precise and efficient method for creating biologically relevant cancer models that mimic the specific genetic alterations found in patients.[4][5] This application note provides detailed protocols for developing and utilizing a CRISPR-Cas9-engineered cell model to investigate the efficacy of this compound. The protocols cover the generation of a stable cell line expressing the DNAJB1-PRKACA fusion gene, and subsequent assays to evaluate the compound's effect on cell viability and downstream signaling pathways.
Part 1: Generation of a DNAJB1-PRKACA Fusion Cell Model
To accurately study the efficacy of a targeted inhibitor like this compound, it is crucial to have a cell model that recapitulates the key oncogenic driver. Using CRISPR-Cas9, the specific DNAJB1-PRKACA fusion can be knocked into the genome of a relevant cell line (e.g., a human hepatocyte cell line) to create an isogenic model system.[6][7] This approach provides a controlled background to study the specific effects of the fusion protein and its inhibition.
Protocol 1: CRISPR-Cas9-Mediated Generation of a Stable DNAJB1-PRKACA Cell Line
This protocol outlines the steps for creating a stable cell line with the specific genomic fusion.[8][9][10]
-
Design of sgRNA and Donor DNA Template:
-
Design single guide RNAs (sgRNAs) targeting the intended genomic break sites within the DNAJB1 and PRKACA genes.
-
Design a donor DNA template containing the desired fusion sequence flanked by homology arms corresponding to the sequences upstream and downstream of the target cut sites. This template will be used for Homology-Directed Repair (HDR).[6]
-
-
Vector Construction and Preparation:
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
-
Synthesize or clone the donor DNA template. For large insertions, a plasmid donor is recommended.[11]
-
-
Transfection:
-
Select a suitable human hepatocyte cell line.
-
Co-transfect the cells with the Cas9/sgRNA expression plasmid(s) and the donor DNA template using a high-efficiency transfection reagent or electroporation.
-
-
Selection and Clonal Expansion:
-
Two to three days post-transfection, begin selection for successfully transfected cells (e.g., using an antibiotic resistance marker included on the plasmid).
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Validation of Knock-in:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. Use PCR with primers flanking the fusion junction to screen for the presence of the correct integration. Confirm the sequence of the PCR product using Sanger sequencing.
-
Protein Expression Analysis: Perform a Western blot on cell lysates to confirm the expression of the DNAJB1-PRKACA fusion protein at the expected molecular weight.
-
Part 2: Experimental Protocols for Efficacy Testing
Once a validated DNAJB1-PRKACA fusion cell line is established, it can be used to assess the efficacy of this compound. The following protocols detail key assays for measuring the compound's effects.
Protocol 2.1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] It is used to determine the concentration of this compound that inhibits cell growth (IC50).
-
Cell Seeding:
-
Seed both the DNAJB1-PRKACA knock-in cells and the parental wild-type cells into 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Reagent Addition:
-
Solubilization and Measurement:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Presentation: Cell Viability
| Cell Line | Compound | Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| DNAJB1-PRKACA | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Wild-Type | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 |
Protocol 2.2: Analysis of Protein Expression via Western Blot
Western blotting is used to detect changes in the levels of specific proteins, allowing for the confirmation of target engagement by observing the phosphorylation status of downstream PKA substrates.[16][17]
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 10x IC50) for a specified time.
-
Wash cells with ice-cold 1X PBS.
-
Lyse cells by adding 100 µL of 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[16][17] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the samples for 10-15 seconds to shear DNA and reduce viscosity.[16]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[16]
-
Incubate the membrane with a primary antibody against a known PKA substrate (e.g., phospho-CREB) overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times for 5 minutes each with TBST.[16]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or autoradiography film.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Data Presentation: Western Blot Quantification
| Target Protein | Cell Line | Treatment (Concentration) | Relative Band Density (Normalized to Loading Control) | % Inhibition vs. Vehicle |
| p-CREB | DNAJB1-PRKACA | Vehicle | 0% | |
| This compound (IC50) | ||||
| This compound (10x IC50) | ||||
| Total CREB | DNAJB1-PRKACA | Vehicle | N/A | |
| This compound (IC50) | ||||
| This compound (10x IC50) |
Protocol 2.3: Gene Expression Analysis by RT-qPCR
Quantitative reverse transcription PCR (RT-qPCR) is used to measure the amount of a specific RNA, providing insight into how this compound affects the transcription of PKA target genes.[18][19]
-
RNA Isolation:
-
Culture and treat cells as described for the Western blot protocol.
-
Isolate total RNA from the cells using a commercial kit or a Trizol-based method.
-
-
cDNA Synthesis (Reverse Transcription):
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., SYBR Green).[20]
-
Run the reaction on a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.[21]
-
Normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression (fold change) using the ΔΔCt method.
-
Data Presentation: RT-qPCR
| Target Gene | Cell Line | Treatment (Concentration) | Relative Quantification (Fold Change vs. Vehicle) |
| FOS | DNAJB1-PRKACA | Vehicle | 1.0 |
| This compound (IC50) | |||
| This compound (10x IC50) | |||
| NR4A1 | DNAJB1-PRKACA | Vehicle | 1.0 |
| This compound (IC50) | |||
| This compound (10x IC50) |
Part 3: Signaling Pathway and Data Interpretation
The DNAJB1-PRKACA fusion results in a constitutively active PKA catalytic subunit that is no longer regulated by cAMP. This leads to the continuous phosphorylation of downstream substrates, driving cell proliferation and survival. This compound directly inhibits the kinase activity of this fusion protein.
By integrating the results from the described assays, a comprehensive picture of drug efficacy can be formed. A successful response to this compound in the DNAJB1-PRKACA model would be characterized by:
-
A potent, dose-dependent decrease in cell viability (low IC50 value) specifically in the fusion-positive cells.
-
A significant reduction in the phosphorylation of PKA substrates like CREB, as shown by Western blot.
-
A corresponding decrease in the expression of PKA target genes, as measured by RT-qPCR.
These CRISPR-Cas9-based models and associated protocols provide a robust framework for the preclinical evaluation of targeted therapies, accelerating the path from compound discovery to clinical application.[22]
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. CRISPR/Cas9-based In Vivo Models of Cancer (Chapter 21) - Genome Editing and Engineering [cambridge.org]
- 5. Efficient cancer modeling through CRISPR-Cas9/HDR-based somatic precision gene editing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 system: Knock-out and Knock-in models - HSR Research [research.hsr.it]
- 7. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Generating stable cell lines with quantifiable protein production using CRISPR/Cas9-mediated knock-in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellalabs.com [cellalabs.com]
- 11. CRISPR/Cas9 Knockin Mouse - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Optimizing (R)-DS89002333 concentration for in vitro studies
This guide provides troubleshooting advice and frequently asked questions for utilizing (R)-DS89002333 in in vitro studies. This compound is a potent and orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) with an IC50 of 0.3 nM.[1][2] It is primarily investigated for its therapeutic potential in fibrolamellar hepatocellular carcinoma (FL-HCC), a type of liver cancer characterized by the DNAJB1-PRKACA fusion gene.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of PRKACA kinase.[1][4] In cancers like FL-HCC, a fusion of the DNAJB1 and PRKACA genes leads to oncogenic activity driven by the kinase.[3] this compound directly inhibits this kinase activity, thereby suppressing downstream signaling pathways essential for tumor cell growth.[3]
Q2: What is the recommended starting concentration range for in vitro cell-based assays?
A2: Based on available data, a dose-dependent inhibition of the phosphorylation of CREB (a downstream target of PRKACA) was observed in NIH/3T3 cells with this compound concentrations ranging from 0.001 to 10 µM after a 30-minute treatment.[1] For initial experiments, a broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine the optimal dose for your specific cell line and endpoint.
Q3: How should I dissolve this compound for in vitro use?
A3: this compound is soluble in DMSO up to 100 mg/mL (with ultrasonic assistance).[5] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What cell lines are appropriate for studying the effects of this compound?
A4: The most relevant cell lines would be those expressing the DNAJB1-PRKACA fusion gene, characteristic of fibrolamellar hepatocellular carcinoma.[3] Patient-derived xenograft (PDX) cell lines from FL-HCC tumors are ideal.[6] Additionally, engineered cell lines, such as NIH/3T3 cells expressing the fusion gene, have been used successfully to demonstrate the compound's activity.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity observed | Incorrect concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 in your system. |
| Compound instability: The compound may have degraded in the solution. | Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell line resistance: The cell line may not be dependent on the PRKACA pathway. | Confirm the expression of the DNAJB1-PRKACA fusion gene in your cell line via RT-PCR or Western blot. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure proper cell counting and mixing before seeding. Check for cell clumping. |
| Compound precipitation: The compound may be precipitating out of the solution at higher concentrations. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a lower top concentration or a different solvent system if compatible with your cells. | |
| Unexpected cytotoxicity | High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Off-target effects: At very high concentrations, the compound may have off-target effects. | Focus on using concentrations that are relevant to the IC50 for PRKACA inhibition. If cytotoxicity is observed at concentrations where the target is not expected to be inhibited, it may be an off-target effect. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PRKACA inhibition) | 0.3 nM | Biochemical Assay | [1],[2] |
| Effective Concentration Range | 0.001 - 10 µM | NIH/3T3 cells | [1] |
Experimental Protocols
Protocol: Western Blot for Phospho-CREB Inhibition
This protocol describes how to assess the inhibitory activity of this compound on the PRKACA pathway by measuring the phosphorylation of a key downstream substrate, CREB.
Materials:
-
This compound
-
Cell line expressing DNAJB1-PRKACA (e.g., engineered NIH/3T3 or FL-HCC patient-derived cells)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to prepare 2X working solutions of your desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM).
-
Treatment: Remove the culture medium from the cells and replace it with the prepared 2X working solutions. Incubate for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total CREB and then with anti-beta-actin as a loading control.
Visualizations
Caption: PRKACA signaling pathway in FL-HCC and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity via Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. DNAJB1-PRKACA Fusion Drives Fibrolamellar Liver Cancer through Impaired SIK Signaling and CRTC2/p300-Mediated Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DS89002333 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the PRKACA inhibitor, (R)-DS89002333, in cancer cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the comprehensive off-target profile of this compound is limited. The information provided herein is based on general principles of kinase inhibitor selectivity and established methodologies for assessing off-target effects. It is recommended that researchers perform their own comprehensive selectivity profiling to understand the specific off-target interactions of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is a potent and orally active inhibitor of the catalytic subunit of protein kinase A (PKA), PRKACA.[1][2][3][4] It has shown significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a cancer characterized by the DNAJB1-PRKACA fusion protein.[1][4] The primary mechanism of action is the inhibition of the kinase activity of this fusion protein.[1][4]
Q2: Are there any publicly available data on the off-target effects of this compound?
As of the latest review of published literature and public databases, a comprehensive kinase selectivity profile or kinome scan for this compound has not been made publicly available. The existing research primarily focuses on its on-target efficacy in FL-HCC models.
Q3: Why is it important to investigate the off-target effects of a kinase inhibitor like this compound?
Investigating off-target effects is crucial for several reasons:
-
Understanding Unexpected Phenotypes: Off-target interactions can lead to unexpected biological effects or toxicity in cancer cell lines that are not mediated by the intended target (PRKACA).
-
Mechanism Deconvolution: If a researcher observes a cellular phenotype that cannot be explained by PKA inhibition alone, it may be due to the inhibitor acting on other kinases.
-
Drug Development and Safety: A thorough understanding of a compound's selectivity is essential for its development as a therapeutic agent to minimize potential adverse effects.
-
Data Interpretation: Knowing the full spectrum of targets for an inhibitor allows for a more accurate interpretation of experimental results.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during their experiments with this compound that could be related to off-target effects.
Scenario 1: Unexpected Cell Viability Results
Question: I am using this compound in a cancer cell line that does not express the DNAJB1-PRKACA fusion, yet I am observing significant cytotoxicity. Could this be an off-target effect?
Answer: Yes, this is a strong possibility. While this compound is designed to be a potent PRKACA inhibitor, it may inhibit other kinases that are essential for the survival of your specific cancer cell line.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that you are achieving inhibition of PKA signaling in your cell line at the concentrations used. This can be done by assessing the phosphorylation of known PKA substrates, such as CREB.
-
Hypothesize Potential Off-Targets: Review the kinome of your cancer cell line. Are there any kinases that are known to be critical for its survival and are structurally similar to PKA?
-
Perform a Kinase Selectivity Screen: The most definitive way to identify off-targets is to perform a kinase selectivity profiling experiment. This can be done through commercial services that offer panels of hundreds of kinases.
Scenario 2: Unexplained Changes in a Signaling Pathway
Question: My experiments show that this compound is altering a signaling pathway that is not known to be downstream of PKA. How can I determine if this is an off-target effect?
Answer: This observation suggests that this compound may be interacting with one or more kinases in this unexpected pathway.
Troubleshooting Steps:
-
Pathway Analysis: Map out the signaling pathway that is being affected. Identify all the kinases that are part of this pathway.
-
Literature Search: Search for known inhibitors of the kinases in the affected pathway. Do any of them share structural similarities with this compound?
-
Direct Kinase Assays: Once you have a list of potential off-target kinases, you can perform direct in vitro kinase assays to determine if this compound inhibits their activity.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the off-target effects of kinase inhibitors.
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for screening a compound against a large panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Filter plates
-
Scintillation counter
Methodology:
-
Prepare Assay Plates: In a multi-well plate, add the reaction buffer containing the specific kinase and its substrate.
-
Compound Addition: Add this compound at various concentrations (typically in a dose-response format). Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine IC50 values for any inhibited kinases.
Table 1: Hypothetical Kinase Selectivity Profile for a Kinase Inhibitor
| Kinase Target | IC50 (nM) | Kinase Family |
| PRKACA | 0.3 | AGC |
| Kinase A | 50 | AGC |
| Kinase B | 250 | CAMK |
| Kinase C | >10,000 | TK |
| Kinase D | 800 | CMGC |
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the measurement of compound binding to target kinases within living cells.
Objective: To confirm the interaction of this compound with potential off-target kinases in a cellular context.
Materials:
-
Cancer cell line of interest
-
Expression vectors for NanoLuc®-kinase fusions
-
NanoBRET™ tracer
-
This compound
-
Optically clear multi-well plates
-
Luminometer
Methodology:
-
Cell Transfection: Transfect the cancer cell line with an expression vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Tracer Addition: Add the cell-permeable fluorescent NanoBRET™ tracer that binds to the kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, binding of the compound to the target kinase. Calculate the cellular IC50 values.
Visualizations
Diagram 1: Workflow for Investigating Off-Target Effects
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting (R)-DS89002333 insolubility in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with (R)-DS89002333 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I've added this compound directly to my aqueous buffer (e.g., PBS, cell culture medium), and it won't dissolve. What should I do?
A1: this compound is a compound with low aqueous solubility. It is not recommended to dissolve it directly in aqueous buffers. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.
Q2: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous buffer?
A2: This is a common issue known as "crashing out." It occurs because while this compound is soluble in DMSO, the addition of the DMSO stock to a large volume of aqueous buffer increases the overall polarity of the solvent mixture.[1] If the final concentration of the compound exceeds its solubility limit in this mixed solvent system, it will precipitate.[2] Most cells can tolerate a final DMSO concentration of up to 0.1%, so it's crucial to design your dilution scheme to stay within this limit while keeping the compound in solution.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To maintain cell viability and avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should typically not exceed 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I heat or sonicate the solution to help dissolve the compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can aid in dissolving the compound.[1][3] However, prolonged heating should be avoided as it may degrade the compound. Always visually inspect the solution after it returns to room temperature to ensure no precipitation has occurred.[2]
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This is the most common problem and is due to the low aqueous solubility of the compound.
-
Solution 1: Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in your aqueous buffer. Then, perform a final dilution to your desired working concentration. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Solution 2: Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Add the DMSO stock dropwise while vortexing or stirring the buffer to promote rapid dispersion.[1]
-
Solution 3: Reduce Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the final buffer/DMSO mixture. Try lowering the final working concentration of the compound in your experiment.[2]
Issue 2: The solution is clear initially but a precipitate forms over time in the incubator.
This can be caused by several factors, including interactions with media components or evaporation.
-
Solution 1: Use Solubilizing Agents: For long-term experiments, consider using solubilizing agents. The use of SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) has been documented for formulating the racemate, DS89002333.[3] Cyclodextrins can form inclusion complexes with poorly soluble compounds to enhance their aqueous solubility.[2]
-
Solution 2: Prepare Fresh Solutions: Prepare your final working solutions immediately before each experiment to minimize the time the compound spends in the aqueous environment.[2]
Issue 3: Inconsistent experimental results.
This may be due to variability in the amount of dissolved compound between experiments.
-
Solution 1: Standardize Preparation Protocol: Follow a strict, documented protocol for preparing your solutions for every experiment to ensure consistency.[2]
-
Solution 2: Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your experiment. If a precipitate is visible, do not use the solution.
Quantitative Data Summary
| Solvent/Formulation System | Solubility/Concentration | Notes |
| DMSO | 100 mg/mL (with sonication)[4] | High solubility, suitable for stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM)[3] | A clear solution was obtained; suitable for in vivo studies.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM)[3] | A clear solution was obtained; SBE-β-CD acts as a solubilizing agent.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM)[3] | A clear solution was obtained; suitable for oral administration.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (447.87 g/mol ), calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = (Mass (mg) / 447.87 g/mol ) * 100,000
-
For 1 mg: (1 / 447.87) * 100,000 ≈ 223.3 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming to 37°C can be applied.[1] Ensure the solution is clear before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of a Final Working Solution in Aqueous Buffer
This protocol is for preparing a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilution: Dilute the 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Final Aqueous Solution: Add 1 µL of the 1 mM intermediate stock solution to 999 µL of your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
-
Final Concentration Check: This procedure yields a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. Adjust volumes as needed for your target concentration, ensuring the final DMSO percentage remains low.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Inhibition of the PKA signaling pathway by this compound.
References
Technical Support Center: Overcoming Resistance to (R)-DS89002333 in FL-HCC Models
This technical support center is designed for researchers, scientists, and drug development professionals working with (R)-DS89002333 in fibrolamellar hepatocellular carcinoma (FL-HCC) models. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential resistance mechanisms encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your research, providing potential explanations and actionable troubleshooting steps.
Q1: We are observing a gradual decrease in the sensitivity of our FL-HCC cell line to this compound over time. What are the potential causes?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a targeted inhibitor through various mechanisms. The most common hypotheses for resistance to kinase inhibitors, including a PKA inhibitor like this compound, involve the activation of bypass signaling pathways, alterations in the drug target, or increased drug efflux.[1][2]
Troubleshooting Guide: Decreased Sensitivity Over Time
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Activation of Bypass Signaling Pathways | 1. Perform a phospho-receptor tyrosine kinase (RTK) array to screen for upregulated RTKs in resistant cells compared to parental cells.[3] 2. Conduct Western blot analysis for key downstream signaling molecules of common bypass pathways (e.g., p-AKT, p-ERK).[4] 3. Test combination therapies with inhibitors of the identified activated pathway (e.g., MEK or PI3K/AKT inhibitors). | 1. Increased phosphorylation of specific RTKs (e.g., EGFR, MET) in resistant cells.[4] 2. Elevated levels of p-AKT or p-ERK in resistant cells despite PKA inhibition.[3] 3. Restoration of sensitivity to this compound in the presence of the combination inhibitor. |
| Target Alteration | 1. Sequence the PRKACA kinase domain in resistant cells to identify potential mutations that may interfere with inhibitor binding.[3][5] 2. Perform quantitative PCR (qPCR) or FISH to assess for amplification of the DNAJB1-PRKACA fusion gene.[1] | 1. Identification of novel mutations within the ATP-binding pocket of PRKACA. 2. Increased copy number of the DNAJB1-PRKACA fusion gene in resistant cells. |
| Increased Drug Efflux | 1. Perform qPCR or Western blot to measure the expression of common ATP-binding cassette (ABC) transporters (e.g., MDR1/P-glycoprotein).[6][7] 2. Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil). | 1. Upregulation of ABC transporter expression in resistant cells. 2. Re-sensitization of resistant cells to this compound upon co-treatment with an efflux pump inhibitor. |
Q2: Our patient-derived xenograft (PDX) model of FL-HCC shows a poor initial response to this compound, despite the presence of the DNAJB1-PRKACA fusion. What could be the reason?
A2: This scenario describes intrinsic, or de novo, resistance. This can be caused by pre-existing factors within the tumor that limit the drug's efficacy.[1] In PDX models, factors related to the model system itself can also influence treatment response.[8]
Troubleshooting Guide: Poor Initial Response (Intrinsic Resistance)
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome if Hypothesis is Correct |
| Pre-existing Bypass Pathway Activation | 1. Analyze baseline (pre-treatment) tumor samples from the PDX model using phospho-proteomic arrays or Western blotting for activated survival pathways (PI3K/AKT, MAPK/ERK).[4] | 1. High basal levels of p-AKT or p-ERK in the untreated PDX tumors. |
| Tumor Heterogeneity | 1. Perform single-cell RNA sequencing on the PDX tumor to identify subpopulations of cells with distinct gene expression profiles. 2. Use immunohistochemistry (IHC) to assess the spatial distribution of key proteins (e.g., DNAJB1-PRKACA, p-ERK) within the tumor. | 1. Identification of a subclone of cells that does not rely on the PKA pathway for survival. 2. Heterogeneous expression of the drug target or activation of resistance pathways across the tumor. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Measure the concentration of this compound in the PDX tumor tissue to ensure adequate drug exposure. 2. Assess the level of PKA pathway inhibition in the tumor by measuring the phosphorylation of a downstream target of DNAJB1-PRKACA (e.g., p-CREB) via IHC or Western blot.[9] | 1. Sub-therapeutic drug concentrations in the tumor. 2. Lack of significant reduction in p-CREB levels in the tumor after treatment. |
| PDX Model-Specific Issues | 1. Characterize the stromal component of the PDX model. Over time, the human stroma can be replaced by murine stroma, which may affect drug delivery and response.[8] | 1. Extensive murine stromal infiltration, which could create a physical barrier to drug penetration. |
Visualizing Resistance Mechanisms and Experimental Workflows
To aid in conceptualizing the complex processes involved in drug resistance and experimental design, the following diagrams are provided.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Western Blot for Bypass Pathway Activation
-
Cell Lysate Preparation:
-
Culture parental (sensitive) and resistant FL-HCC cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify changes in protein phosphorylation.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count FL-HCC cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (and any combination drug, if applicable) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the drug dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls to determine the percentage of cell viability.
-
Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 5. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-DS89002333 Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of (R)-DS89002333 stock solutions in DMSO at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature and duration for this compound in DMSO?
A1: For this compound, the recommended storage conditions for stock solutions are as follows:
It is crucial to store the solution in a sealed container, protected from moisture and light.[1] For long-term storage, -80°C is the preferred temperature.
Q2: I have been storing my this compound stock solution at -20°C for longer than one month. What should I do?
A2: If your stock solution has been stored at -20°C for a period exceeding one month, it is advisable to assess its integrity before use in critical experiments. Degradation may have occurred, potentially impacting your results. Consider preparing a fresh stock solution or qualifying the existing stock using an appropriate analytical method such as HPLC-MS to check for purity.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: While some small molecules can withstand several freeze-thaw cycles, it is a best practice to minimize them.[2][3] Repeated cycling can introduce moisture into the DMSO stock, which may lead to the degradation of the compound.[4][5] To avoid this, it is highly recommended to prepare small, single-use aliquots of your stock solution.
Q4: What are the common factors that can affect the stability of this compound in DMSO?
A4: Several factors can influence the stability of small molecules, including this compound, when stored in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds.[4]
-
Storage Temperature: As indicated, the stability of this compound in DMSO is temperature-dependent, with greater stability at lower temperatures.[1]
-
Oxygen: Dissolved oxygen can cause oxidation of sensitive compounds.[4]
-
Light: Exposure to light can degrade photosensitive compounds. It is recommended to store solutions in amber vials or otherwise protected from light.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage (e.g., extended storage at -20°C, multiple freeze-thaw cycles, moisture contamination). | 1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. 3. For critical applications, consider verifying the purity of the old stock solution using an analytical method like HPLC-MS before further use. |
| Precipitate observed in the stock solution after thawing. | The compound may have low solubility at colder temperatures or may have precipitated out of solution. | 1. Gently warm the solution to 37°C and vortex or sonicate until the compound is fully redissolved.[3][7] 2. Visually inspect the solution to ensure no particulate matter remains before use. 3. If precipitation is a persistent issue, consider preparing a more dilute stock solution. |
| Observed loss of compound activity in bioassays. | Degradation of this compound in the stock solution. | 1. Confirm the integrity and purity of your stock solution with an appropriate analytical method. 2. Prepare a fresh stock solution from solid compound. 3. Review your storage and handling procedures to prevent future degradation. |
Stability and Storage Recommendations
The following table summarizes the stability data for this compound stock solutions.
| Solvent | Storage Temperature | Storage Duration |
| DMSO | -20°C | 1 month[1] |
| DMSO | -80°C | 6 months[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 447.86 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 447.86 g/mol * 1000 mg/g = 4.4786 mg
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound and place it into a sterile vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.[1]
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Visual Guides
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Decision-making process for troubleshooting inconsistent results.
References
Technical Support Center: (R)-DS89002333 and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-DS89002333 in cell viability and cytotoxicity assays. The information is tailored to address potential artifacts and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA).[1][2][3][4] It is under investigation for its anti-tumor properties, particularly in fibrolamellar hepatocellular carcinoma (FL-HCC), which is often characterized by a DNAJB1-PRKACA fusion gene.[5][6] The primary mechanism of action is the inhibition of PRKACA's kinase activity, which in turn can suppress downstream signaling pathways, such as the phosphorylation of cAMP response element-binding protein (CREB).[1]
Q2: Are there any known direct interferences of this compound with common cell viability assay reagents?
Currently, there is no specific published data on direct chemical interference of this compound with common assay reagents like MTT, resazurin, or luciferase. However, as with any small molecule inhibitor, it is crucial to perform appropriate controls to rule out any unforeseen interactions.[7]
Q3: My cell viability results with this compound are inconsistent. What are some potential causes?
Inconsistent results in cell viability assays can arise from several factors, not all of which are specific to the compound itself. Common issues include:
-
Pipetting errors: Inaccurate dispensing of cells or reagents.[8]
-
Edge effects: Evaporation in the outer wells of a multi-well plate leading to altered cell growth and compound concentration.[8]
-
Cell seeding density: Inconsistent cell numbers across wells.[8]
-
Compound precipitation: this compound may precipitate out of solution at higher concentrations. Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells.[9]
Q4: Could the PRKACA inhibition by this compound itself create artifacts in metabolic-based viability assays (e.g., MTT, XTT, resazurin)?
Yes, this is a critical consideration. PRKACA is involved in regulating cellular metabolism. Therefore, inhibition by this compound could alter the metabolic rate of cells without necessarily inducing cell death. This can lead to a decrease in the reduction of tetrazolium salts (like MTT) or resazurin, which might be misinterpreted as a cytotoxic effect. It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or trypan blue exclusion) or ATP levels (e.g., CellTiter-Glo), to confirm the results.[10]
Q5: I am observing a decrease in signal in my Caspase-Glo assay after treatment with this compound. Does this confirm apoptosis?
A decrease in the luminescent signal from a Caspase-Glo assay indicates a reduction in caspase activity. While this is often associated with apoptosis, it is important to confirm this with other methods.[11] For instance, you could use a different apoptosis assay that measures another hallmark of apoptosis, such as annexin V staining. It is also important to run controls to ensure that this compound is not directly inhibiting the luciferase enzyme in the Caspase-Glo reagent.[12]
Troubleshooting Guides
Issue 1: Discrepancy between MTT/Resazurin Assays and Visual Inspection of Cell Health
| Possible Cause | Troubleshooting Step |
| Metabolic Inhibition: this compound may be inhibiting cellular reductases without causing cell death. | 1. Perform a cell-free control: Incubate this compound with the MTT or resazurin reagent in cell culture medium without cells to check for direct chemical reduction or oxidation of the dye. 2. Use an orthogonal assay: Confirm viability with a non-metabolic assay, such as a cytotoxicity assay that measures LDH release or a membrane integrity dye like propidium iodide.[10] |
| Solvent Artifacts: The vehicle (e.g., DMSO) used to dissolve this compound may be affecting cell metabolism. | 1. Run a vehicle control: Treat cells with the same concentration of the solvent used in the experimental wells. 2. Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (ideally ≤ 0.1%).[13] |
Issue 2: Low Signal or High Background in Luminescence-Based Assays (e.g., Caspase-Glo, CellTiter-Glo)
| Possible Cause | Troubleshooting Step |
| Direct Luciferase Inhibition: this compound may be inhibiting the luciferase enzyme. | 1. Perform a cell-free luciferase inhibition assay: Add this compound to a solution containing a known amount of luciferase and its substrate. A decrease in luminescence compared to the control (luciferase and substrate without the compound) indicates direct inhibition. |
| Compound Autofluorescence/Quenching: The compound may have inherent fluorescent properties that interfere with the signal. | 1. Measure compound autofluorescence: In a cell-free system, measure the fluorescence of this compound at the excitation and emission wavelengths of the assay. |
| ATP Level Fluctuation (CellTiter-Glo): Inhibition of PRKACA might alter cellular ATP levels independent of cell viability. | 1. Correlate with another viability marker: Use an assay that measures a different parameter, such as cell number (e.g., crystal violet staining) or membrane integrity. |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Assay Notes | Reference |
| This compound | PRKACA | 0.3 nM | N/A | Biochemical assay | [1][2][4] |
| This compound | CREB Phosphorylation | 50 nM | NIH/3T3 cells | Cellular target engagement | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent as the highest concentration of this compound.
-
Medium Blank: Wells containing only cell culture medium and MTT, then solubilizer.
-
Cell-Free Compound Control: Wells with medium, this compound, and MTT to check for direct reduction.
-
Protocol 2: Caspase-Glo 3/7 Apoptosis Assay with this compound
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.[15][16]
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well in a 1:1 ratio with the cell culture medium volume.[11]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[15]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Controls:
-
Vehicle Control: Cells treated with the vehicle.
-
No-Cell Blank: Medium and Caspase-Glo reagent.
-
Luciferase Inhibition Control: A cell-free well containing Caspase-Glo reagent and this compound to check for direct enzyme inhibition.
-
Visualizations
Caption: PRKACA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cell viability assays with this compound.
Caption: Troubleshooting flowchart for unexpected cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNAJB1-PRKACA is specific for fibrolamellar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental and computational approach to establish fit-for-purpose cell viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. galaxy.ai [galaxy.ai]
- 15. ulab360.com [ulab360.com]
- 16. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Technical Support Center: Enhancing the In Vivo Efficacy of (R)-DS89002333
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of (R)-DS89002333, a potent and selective inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA). This resource addresses common challenges encountered during preclinical experiments, particularly those involving patient-derived xenograft (PDX) models of fibrolamellar hepatocellular carcinoma (FL-HCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally active small molecule inhibitor of PRKACA.[1][2][3] In the context of fibrolamellar hepatocellular carcinoma (FL-HCC), it targets the DNAJB1-PRKACA fusion protein, which is a key driver of this cancer.[1][4] The fusion protein exhibits essential kinase activity for its oncogenic function, and this compound works by inhibiting this activity, thereby suppressing fusion protein-dependent cell growth.[1]
Q2: In which preclinical models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of FL-HCC that expresses the characteristic DNAJB1-PRKACA fusion gene.[1][2]
Q3: What is the recommended route of administration and dosage for in vivo studies?
A3: this compound is an orally active compound.[2][3] While specific dosing for this compound is not publicly detailed, studies with other potent and selective PRKACA inhibitors in FL-HCC PDX models have used oral gavage with doses around 30 mg/kg administered once daily (QD).[5] This dosing regimen was well-tolerated and resulted in significant tumor growth inhibition.[6]
Q4: How can I assess target engagement of this compound in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation levels of downstream substrates of PRKACA. A commonly used pharmacodynamic biomarker is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[6] A reduction in phosphorylated VASP (p-VASP) in tumor tissue following treatment with a PRKACA inhibitor indicates successful target engagement.[6]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal Tumor Growth in PDX Model | 1. Poor quality of initial patient tumor tissue. 2. Suboptimal implantation site or technique. 3. Immunocompromised mouse strain not suitable for FL-HCC PDX. | 1. Use fresh, viable tumor tissue from surgical resections for implantation.[7][8] 2. Implant tumor fragments subcutaneously or orthotopically into the liver of immunocompromised mice (e.g., NSG mice).[7][8] 3. Ensure proper surgical technique to minimize trauma and promote engraftment. |
| High Variability in Tumor Growth Between Animals | 1. Inconsistent tumor fragment size implanted. 2. Heterogeneity of the original patient tumor. 3. Animal health issues. | 1. Standardize the size of the implanted tumor fragments. 2. Increase the number of animals per group to account for inherent biological variability. 3. Closely monitor animal health and exclude any outliers with health complications. |
| Lack of Expected Anti-Tumor Efficacy | 1. Poor oral bioavailability of this compound. 2. Suboptimal dosing regimen. 3. Inadequate target engagement. 4. Development of resistance. | 1. Formulation: Due to the likely poor water solubility of this compound, a common issue with kinase inhibitors, an appropriate formulation is critical for oral absorption.[9][10] Consider formulating the compound in a vehicle such as 0.5% methylcellulose or a lipid-based formulation.[11] 2. Dose Escalation: If the initial dose is ineffective and well-tolerated, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose.[12] 3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK studies to determine the plasma and tumor concentrations of this compound. Correlate drug exposure with target engagement (p-VASP levels) and anti-tumor response.[6] |
| Compound Precipitation in Formulation | 1. Poor solubility of this compound in the chosen vehicle. 2. Instability of the formulation over time. | 1. Solubility Enhancement: For poorly water-soluble compounds, consider using co-solvents, surfactants, or preparing a nanosuspension.[13] Lipid-based formulations can also significantly improve the solubility and absorption of lipophilic drugs.[11] 2. Fresh Preparation: Prepare the formulation fresh before each administration to minimize precipitation.[12] |
| Difficulty with Oral Gavage Administration | 1. Incorrect technique leading to aspiration or esophageal injury. 2. Stress to the animals affecting experimental outcomes. | 1. Proper Technique: Ensure personnel are well-trained in oral gavage techniques for mice. Use appropriate gavage needle size and measure the correct insertion length.[14] 2. Acclimatization: Acclimatize animals to handling and the gavage procedure to reduce stress. |
Experimental Protocols
Establishment of a Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing an FL-HCC PDX model.
Materials:
-
Fresh FL-HCC tumor tissue from surgical resection
-
Immunocompromised mice (e.g., NOD/SCID gamma (NSG) mice)
-
Surgical instruments
-
Growth media (e.g., DMEM/F12)
-
Matrigel (optional)
Procedure:
-
Obtain fresh, sterile tumor tissue from a consenting patient undergoing surgical resection for FL-HCC.[7][8]
-
Transport the tissue to the laboratory on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
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Anesthetize the immunocompromised mouse.
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Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.[8]
-
Once the tumors reach a certain size (e.g., 100-200 mm³), the animals can be randomized into treatment groups.
Workflow for FL-HCC PDX Model Establishment
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Non-specific binding of (R)-DS89002333 in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DS89002333. The information is designed to address potential issues related to its use in biochemical assays, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active inhibitor of the Protein Kinase A (PKA) catalytic subunit alpha (PRKACA).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in fibrolamellar hepatocellular carcinoma (FL-HCC) expressing the DNAJB1-PRKACA fusion protein.[1][4]
Q2: What is the mechanism of action of this compound?
This compound functions by directly inhibiting the kinase activity of PRKACA.[4] This prevents the phosphorylation of downstream substrates, such as CREB, thereby disrupting the signaling pathways that contribute to tumor cell growth and proliferation in cancers driven by PRKACA activity.[1]
Q3: What are the key in vitro and in vivo activities of this compound?
The following table summarizes the reported biological activities of this compound.
| Assay Type | Target/Model | Activity | Reference |
| Biochemical Assay | PRKACA | IC₅₀: 0.3 nM | [1][2][3] |
| Cell-based Assay | NIH/3T3 cells (CREB phosphorylation) | IC₅₀: 50 nM | [1] |
| In vivo | NIH/3T3-fusion allograft mouse model | Anti-tumor activity at 12.5 and 50 mg/kg (p.o., twice daily for 5 days) | [1] |
| In vivo | FL-HCC patient-derived xenograft (PDX) model | Significant anti-tumor activity at 3 and 30 mg/kg (p.o., twice daily for 22 days) | [1] |
Q4: What is non-specific binding and why is it a concern in biochemical assays?
Non-specific binding refers to the interaction of a compound, such as this compound, with unintended targets or surfaces in an assay system, rather than its intended biological target (PRKACA).[5] This can lead to inaccurate measurements of binding affinity, potency (e.g., IC₅₀ values), and can generate false-positive or false-negative results, ultimately compromising the reliability of the experimental data.[5]
Troubleshooting Non-Specific Binding
High background signals or inconsistent results in your biochemical assays with this compound may be indicative of non-specific binding. The following guide provides systematic steps to identify and mitigate these issues.
Issue: High background signal or poor signal-to-noise ratio in my assay.
This is a common manifestation of non-specific binding. The following workflow can help troubleshoot this issue.
A general workflow for troubleshooting high background signals in biochemical assays.
Q5: How can I optimize my assay buffer to reduce non-specific binding of this compound?
-
pH Adjustment: The charge of both this compound and your target protein can be influenced by pH. Empirically test a range of pH values around the physiological pH (e.g., 7.2-7.6) to find the optimal condition that minimizes non-specific interactions while maintaining protein activity.[6]
-
Ionic Strength: Increasing the salt concentration (e.g., NaCl or KCl) in your buffer can disrupt non-specific electrostatic interactions. Test a range of salt concentrations (e.g., 50 mM to 200 mM).
-
Detergents: Including a non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01% to 0.1%) can help to prevent hydrophobic interactions, which are a common cause of non-specific binding for small molecules.[7][8]
Q6: What are best practices for blocking in assays to prevent non-specific binding?
In assays involving immobilized components (e.g., ELISA, SPR), proper blocking is critical.
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) or casein are commonly used to block unoccupied sites on a surface, preventing the non-specific adsorption of the compound or detection reagents.[7][8]
-
Concentration and Time: If high background persists, try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extending the incubation time.[7]
Q7: Could the concentration of this compound itself be causing issues?
Yes, using excessively high concentrations of any small molecule can lead to low-affinity, non-specific interactions.
-
Concentration Range: Ensure your dose-response curve for this compound is centered around its expected IC₅₀. For a compound with a 0.3 nM IC₅₀, testing concentrations above the micromolar range may increase the likelihood of observing off-target effects.
-
Solubility: Verify the solubility of this compound in your final assay buffer. Compound precipitation can appear as non-specific inhibition. According to supplier data, this compound is soluble in DMSO.[3] Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells.
Experimental Protocols
Below are generalized protocols for assays commonly used to characterize kinase inhibitors. These should be optimized for your specific experimental setup.
Protocol 1: In Vitro PRKACA Kinase Activity Assay (e.g., ELISA-based)
This protocol is a generalized method to measure the inhibitory activity of this compound on PRKACA.
-
Plate Coating: Coat a 384-well high-binding plate with a biotinylated peptide substrate for PKA (e.g., a CREB-derived peptide) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBST) for at least 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.
-
Kinase Reaction: Add the following to each well in order:
-
Assay buffer (containing MgCl₂, DTT).
-
This compound dilution or DMSO control.
-
Recombinant PRKACA enzyme.
-
ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Wash the plate to remove reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-CREB). Incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[5]
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).[7]
-
-
Data Acquisition: Read the signal on a plate reader. The signal will be inversely proportional to the inhibitory activity of this compound.
-
Analysis: Plot the signal versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the binding and dissociation rates of this compound to PRKACA.
-
Chip Preparation: Immobilize recombinant PRKACA onto a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Surface Blocking: Deactivate any remaining active esters on the surface using an agent like ethanolamine to minimize non-specific binding.[8]
-
System Priming: Prime the SPR system with running buffer. The running buffer should be optimized and may include a small amount of detergent (e.g., 0.05% Tween-20) and DMSO to match the analyte samples.[6][8]
-
Analyte Injection: Prepare serial dilutions of this compound in running buffer. Inject the dilutions over the immobilized PRKACA surface and a reference flow cell (a blocked, non-immobilized surface) to subtract non-specific binding and bulk refractive index changes.
-
Data Collection: Measure the association (during injection) and dissociation (during buffer flow) phases.
-
Regeneration: If necessary, inject a regeneration solution to remove bound analyte from the surface before the next injection.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
PKA Signaling Pathway
The diagram below illustrates a simplified PKA signaling pathway, which is inhibited by this compound.
Simplified PKA signaling pathway showing the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Validating PRKACA Inhibition by (R)-DS89002333
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the inhibition of Protein Kinase A catalytic subunit alpha (PRKACA) by the potent and selective inhibitor, (R)-DS89002333.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and orally active small molecule inhibitor. Its primary target is the catalytic subunit alpha of Protein Kinase A (PRKACA).
Q2: What is the reported potency of this compound against PRKACA?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.3 nM against PRKACA in biochemical assays.[1][2]
Q3: In what research context is this compound commonly used?
A3: this compound is frequently used in the study of fibrolamellar hepatocellular carcinoma (FL-HCC), a type of liver cancer characterized by a specific gene fusion, DNAJB1-PRKACA, which leads to aberrant PRKACA activity.[3] The inhibitor has shown anti-tumor activity in FL-HCC patient-derived xenograft models.[1][3]
Q4: How can I assess the intracellular activity of this compound?
A4: A common method to assess the intracellular activity of this compound is to measure the phosphorylation of downstream targets of PRKACA. A key substrate is the cAMP response element-binding protein (CREB). Inhibition of PRKACA by this compound leads to a dose-dependent decrease in the phosphorylation of CREB at the Ser133 residue.[1][4]
Q5: What are some key downstream targets of PRKACA that can be used for validation?
A5: Besides CREB, another downstream target that can be monitored is the Vasodilator-Stimulated Phosphoprotein (VASP). Increased phosphorylation of VASP at Ser157 is indicative of PRKACA activity.[5]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 0.3 nM | PRKACA (biochemical assay) | [1][2] |
| Cellular Effect | Dose-dependent inhibition of CREB phosphorylation (Ser133) | NIH/3T3 cells | [1] |
| In Vivo Efficacy | Anti-tumor activity | FL-HCC patient-derived xenograft model | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for PRKACA Inhibition
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against purified PRKACA enzyme. This method measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human PRKACA enzyme
-
PKA substrate peptide (e.g., LRRASLG)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified PRKACA and its peptide substrate in kinase assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for PRKACA. Incubate the plate at 30°C for 60 minutes.
-
Termination and Signal Generation: Add 25 µL of the ATP detection reagent to each well to terminate the kinase reaction and initiate the luminescent signal.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for Phospho-CREB (Ser133)
This protocol describes how to assess the intracellular inhibition of PRKACA by this compound by measuring the phosphorylation of its downstream target, CREB, in a suitable cell line (e.g., NIH/3T3 or a relevant cancer cell line).
Materials:
-
Cell line expressing PRKACA
-
This compound
-
Cell culture medium and supplements
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an anti-total CREB antibody. Quantify the band intensities and express the level of phospho-CREB as a ratio to total CREB.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay results | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Edge effects in the microplate due to evaporation. | - Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.- Thoroughly mix all master mixes before dispensing.- Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity. |
| No or weak inhibition observed in biochemical assay | - Inactive this compound.- Inactive PRKACA enzyme.- Incorrect ATP concentration. | - Verify the integrity and concentration of the inhibitor stock.- Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.- Optimize the ATP concentration; for competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. |
| Discrepancy between biochemical and cell-based assay IC50 values | - Poor cell permeability of this compound.- High intracellular ATP concentration competing with the inhibitor.- Efflux of the inhibitor by cellular transporters. | - Although this compound is orally active, permeability can vary between cell lines. Consider performing a cell permeability assay.- The high intracellular ATP concentration (mM range) compared to the biochemical assay (µM range) is a common reason for a rightward shift in IC50 for ATP-competitive inhibitors.- Use cell lines with known expression levels of efflux pumps or co-administer with an efflux pump inhibitor as a control experiment. |
| No change in phospho-CREB levels in cell-based assay | - Insufficient stimulation with PKA activator.- Low expression of PRKACA in the chosen cell line.- Suboptimal antibody performance. | - Optimize the concentration and incubation time of the PKA activator (e.g., Forskolin).- Confirm the expression of PRKACA in your cell line by Western blot or qPCR.- Validate the phospho-CREB antibody using positive and negative controls. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes with TBST. |
Visualizations
Caption: PRKACA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PRKACA inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PRKACA Inhibitors: (R)-DS89002333 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-DS89002333 with other notable inhibitors of Protein Kinase A catalytic subunit alpha (PRKACA). The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compounds for their studies in fibrolamellar hepatocellular carcinoma (FL-HCC) and other PKA-driven pathologies.
Introduction to PRKACA and its Role in Disease
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, responding to cyclic AMP (cAMP) to regulate a myriad of cellular processes. The catalytic subunit, PRKACA, is the primary effector of PKA activity. In recent years, the fusion protein DNAJB1-PRKACA has been identified as the signature driver mutation in fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting young adults.[1][2] This has spurred the development of potent and selective PRKACA inhibitors as a promising therapeutic strategy.[3][4]
Comparative Analysis of PRKACA Inhibitors
This section provides a quantitative comparison of this compound against other well-characterized PRKACA inhibitors. The data is summarized for ease of comparison.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for several PRKACA inhibitors.
| Compound | PRKACA IC50 | Other Kinase IC50 | Source(s) |
| This compound | 0.3 nM | Not reported | [5] |
| BLU2864 | 0.3 nM | ROCK2: 12.7 nM | [6] |
| BLU0588 | 1 nM | ROCK2: 83.1 nM; AKT1: 1540 nM | [6][7][8][9] |
| Aplithianine A | 84 nM (wt-PKA) | PKG1α: 11 nM; CLK1: 64 nM | [10] |
| H-89 | 48 nM | PKG, PKC: Weak inhibition | [11] |
| KT5720 | 3.3 µM | PHK: 11 nM; PDK1: 300 nM | [3][12] |
Cellular Activity
Evaluating inhibitor activity within a cellular context is crucial for understanding their potential therapeutic efficacy. The following table presents cellular IC50 values, often determined by measuring the inhibition of phosphorylation of a downstream PKA substrate like CREB or VASP.
| Compound | Cellular IC50 | Cell Line | Assay Readout | Source(s) |
| This compound | 50 nM | NIH/3T3 | pCREB inhibition | [5] |
| BLU2864 | 36.6 nM | Huh7 | pVASP inhibition | [6] |
| BLU0588 | 25.0 nM | Huh7 | pVASP inhibition | [6] |
| H-89 | Not reported | - | - | - |
| KT5720 | Not reported | - | - | - |
In Vivo Efficacy in FL-HCC Models
The ultimate test for a potential therapeutic agent is its effectiveness in a living organism. The following table summarizes the available in vivo data for PRKACA inhibitors in patient-derived xenograft (PDX) models of FL-HCC.
| Compound | Dosing Regimen | Model | Key Findings | Source(s) |
| This compound | 3, 30 mg/kg, p.o., twice daily for 22 days | FL-HCC PDX | Significant anti-tumor activity | [5] |
| BLU2864 | 30 mg/kg, p.o., once daily | FLC PDX | 45.3% tumor growth inhibition | [6] |
| BLU0588 | 30 mg/kg, p.o., once daily | FLC PDX | 48.5% tumor growth inhibition | [6][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for key assays used to characterize PRKACA inhibitors.
Biochemical PRKACA Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against the PRKACA enzyme.
Materials:
-
Recombinant human PRKACA enzyme
-
Peptide substrate (e.g., Kemptide: LRRASLG)
-
ATP
-
Test inhibitor
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.015% Brij-35)
-
Detection reagents (e.g., ADP-Glo Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor, PRKACA enzyme, and peptide substrate to the assay buffer.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]
Cellular PRKACA Activity Assay (pCREB Western Blot)
Objective: To assess the ability of an inhibitor to block PRKACA signaling in a cellular context.
Materials:
-
Cells expressing the target of interest (e.g., NIH/3T3 cells expressing DNAJB1-PRKACA)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (anti-pCREB, anti-CREB, anti-loading control like beta-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 30 minutes).[5]
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pCREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pCREB signal to total CREB and the loading control.
-
Determine the cellular IC50 by plotting the normalized signal against the inhibitor concentration.
In Vivo Tumor Growth Inhibition Study in an FL-HCC PDX Model
Objective: To evaluate the anti-tumor efficacy of a PRKACA inhibitor in a preclinical model of fibrolamellar hepatocellular carcinoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
FL-HCC patient-derived xenograft tissue or cells
-
Test inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant FL-HCC PDX tissue or cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control orally according to the specified dosing regimen (e.g., twice daily for 22 days).[5]
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
Visualizing Key Processes
To further aid in the understanding of PRKACA inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PRKACA signaling in normal and FL-HCC cells.
Caption: A typical workflow for the preclinical evaluation of PRKACA inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KT5720 - Wikipedia [en.wikipedia.org]
- 4. Oncogenic Addiction of Fibrolamellar Hepatocellular Carcinoma to the Fusion Kinase DNAJB1-PRKACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BLU0588 - TargetMol Chemicals Inc [bioscience.co.uk]
- 9. BLU0588 | 2810747-78-3 | MOLNOVA [molnova.com]
- 10. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: (R)-DS89002333 Versus PRKACA Gene Silencing for Targeting Fusion-Driven Cancers
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the dysregulation of the Protein Kinase A (PKA) signaling pathway, often driven by genetic alterations in the PRKACA gene, has emerged as a critical vulnerability in several cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC). This has spurred the development of therapeutic strategies aimed at inhibiting the catalytic activity of the PKA catalytic subunit alpha (PRKACA). This guide provides a comprehensive comparison of two prominent approaches: the small molecule inhibitor (R)-DS89002333 and gene silencing techniques targeting the PRKACA transcript.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the efficacy, mechanisms of action, and experimental foundations of these two modalities.
Mechanism of Action: A Tale of Two Interventions
This compound is a novel, potent, and orally active small molecule inhibitor of PRKACA. It functions by directly binding to the ATP-binding site of the PRKACA catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This targeted inhibition effectively shuts down the aberrant signaling cascade initiated by oncogenic PRKACA fusions, such as DNAJB1-PRKACA, which are characteristic of FL-HCC.[1]
In contrast, PRKACA gene silencing, achieved through methodologies like RNA interference (RNAi) using short hairpin RNA (shRNA) or small interfering RNA (siRNA), operates at the genetic level. These techniques introduce nucleic acid sequences that are complementary to the PRKACA messenger RNA (mRNA). This leads to the degradation of the target mRNA, thereby preventing the translation of the PRKACA protein and reducing its overall expression. This approach effectively diminishes the pool of available PRKACA enzyme to drive oncogenic signaling.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the anti-tumor efficacy of this compound and PRKACA gene silencing in models of FL-HCC.
Table 1: In Vitro Efficacy of this compound and PRKACA Gene Silencing
| Parameter | This compound | PRKACA Gene Silencing (siRNA) | Reference |
| Target | PRKACA kinase activity | DNAJB1-PRKACA fusion transcript | [1][2] |
| Metric | IC50 (PRKACA inhibition) | IC50 (in vitro, RNAiMAX) | [3][4] |
| Value | 0.3 nM | 1 pM | [3][4] |
| Metric | IC50 (CREB phosphorylation) | IC50 (GalNAc-siRNA, high ASGR1) | [4][5] |
| Value | 66 nM | 4 nM | [4][5] |
| Metric | Cell Viability | Cell Death | [1][6] |
| Effect | Inhibition of fusion protein-dependent cell growth | Induction of cell death in FLC cells | [1][6] |
Table 2: In Vivo Efficacy of this compound and PRKACA Gene Silencing in Patient-Derived Xenograft (PDX) Models of FL-HCC
| Parameter | This compound | PRKACA Gene Silencing (shRNA) | PRKACA Gene Silencing (siRNA) | Reference |
| Treatment | Oral administration | Doxycycline-inducible shRNA | GalNAc-conjugated siRNA | [1][2][7] |
| Metric | Tumor Growth Inhibition | Tumor Growth Inhibition | Tumor Growth Inhibition | [1][2][7] |
| Effect | Demonstrated anti-tumor activity | Significant inhibition of tumor growth | Durable growth inhibition | [1][2][7] |
Experimental Protocols: A Closer Look at the Methodologies
This compound In Vivo Efficacy Study
-
Model: Patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FL-HCC) expressing the DNAJB1-PRKACA fusion gene.
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneous implantation of tumor fragments from the FLC PDX model.
-
Treatment: Once tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volumes were measured at regular intervals using calipers. At the end of the study, tumors were excised and weighed.
-
Pharmacodynamic Assessment: Phosphorylation of downstream PRKACA targets, such as CREB, was assessed in tumor tissues by immunohistochemistry or western blot to confirm target engagement.[8]
PRKACA Gene Silencing (shRNA) In Vivo Efficacy Study
-
Model: FLC PDX-derived cell lines transduced with a doxycycline-inducible shRNA targeting the DNAJB1-PRKACA fusion transcript.
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneous injection of the engineered FLC PDX cells.
-
Treatment: Once tumors were established, mice were randomized to a control diet or a doxycycline-containing diet to induce shRNA expression.
-
Efficacy Assessment: Tumor growth was monitored over time.
-
Target Knockdown Verification: The reduction in DNAJB1-PRKACA mRNA and protein levels in the tumors was confirmed by qRT-PCR and western blot, respectively.[7][9]
PRKACA Gene Silencing (siRNA) In Vivo Efficacy Study
-
Model: FLC patient-derived xenograft (PDX) models.
-
Delivery System: N-acetylgalactosamine (GalNAc)-conjugated siRNA targeting the DNAJB1-PRKACA fusion junction. This conjugation facilitates uptake by hepatocytes via the asialoglycoprotein receptor (ASGR1).[2][4]
-
Animal Strain: Immunocompromised mice.
-
Treatment: Systemic administration of the GalNAc-siRNA conjugate at a specified dose and schedule.
-
Efficacy Assessment: Tumor growth inhibition was measured over a prolonged period.
-
Target Knockdown Verification: The levels of the DNAJB1-PRKACA fusion transcript in the tumors were quantified to confirm target engagement.[2]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: The canonical cAMP-PKA signaling pathway.
Caption: Mechanisms of action for PRKACA gene silencing and this compound.
Caption: Comparative experimental workflows for in vivo efficacy studies.
Conclusion: A Promising Future for PRKACA-Targeted Therapies
Both the small molecule inhibitor this compound and gene silencing approaches demonstrate significant promise in targeting cancers driven by PRKACA dysregulation. This compound offers the advantage of a systemically delivered oral therapeutic that directly inhibits the enzymatic activity of the oncogenic protein. Gene silencing, particularly with advanced delivery technologies like GalNAc-siRNA conjugates, provides a highly specific means of reducing the expression of the fusion oncoprotein, with the potential for durable effects.
The choice between these modalities in a clinical setting will likely depend on factors such as the specific genetic alteration, tumor accessibility, and the long-term safety and efficacy profiles that emerge from ongoing and future studies. The preclinical data presented here strongly support the continued investigation of both strategies as viable therapeutic avenues for patients with FL-HCC and other PRKACA-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current Advances in the Treatment of Fibrolamellar Carcinoma of Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic, Clinicopathological, and Molecular Correlates of PRKACA Expression in Gastrointestinal Cancers | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. GalNAc-conjugated siRNA targeting the DNAJB1-PRKACA fusion junction in fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PKA Inhibitors for the Treatment of Fibrolamellar Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. A key molecular driver of this disease is a fusion gene, DNAJB1-PRKACA, which results in the constitutive activation of Protein Kinase A (PKA). This has made PKA a prime therapeutic target. This guide provides an objective comparison of the preclinical performance of various PKA inhibitors that have been evaluated in FL-HCC models, supported by experimental data.
PKA Signaling Pathway in FL-HCC
The canonical PKA signaling pathway is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits. In FL-HCC, the DNAJB1-PRKACA fusion protein is a constitutively active catalytic subunit, leading to aberrant downstream signaling that promotes tumor growth. The following diagram illustrates this altered pathway.
Quantitative Comparison of PKA Inhibitor Efficacy
The following tables summarize the in vitro efficacy of various PKA inhibitors against FL-HCC patient-derived xenograft (PDX) cell lines and primary human hepatocytes (PHH). The data is compiled from a high-throughput drug screen conducted by O'Connor et al. and data on the novel inhibitor DS89002333.[1]
Table 1: In Vitro Efficacy (EC50, µM) of PKA Inhibitors in FL-HCC PDX Lines
| Inhibitor | FLC1 | FLC2 | FLC3 | FLC4 | FLC5 | PHH (Toxicity) |
| Uprosertib | 0.28 | 0.45 | 0.62 | 0.19 | 1.23 | >10 |
| AT13148 | 0.15 | 0.33 | 0.48 | 0.11 | 0.21 | >10 |
| Capivasertib | 2.98 | 3.85 | 5.15 | 2.09 | 12.6 | >10 |
| KT5720 | 1.61 | 2.14 | 2.71 | 1.48 | 3.87 | >10 |
| H89 | 5.82 | 23.88 | - | - | - | 4.35 |
| A-674563 | 0.34 | 0.70 | 0.88 | 0.16 | 3.45 | 3.45 |
Data for H89 was limited to FLC1 and FLC2 in the referenced study. EC50 values represent the concentration of the drug that gives a half-maximal response.
Table 2: Kinase Inhibitory Activity (Ki or IC50, nM) and Selectivity
| Inhibitor | PKA | Other Key Kinases (Ki/IC50, nM) |
| Uprosertib | 180 (Akt1), 328 (Akt2), 38 (Akt3) | - |
| AT13148 | 3 | Akt1 (38), Akt2 (402), ROCKI (6), ROCKII (4) |
| Capivasertib | 7 | Akt1 (3), Akt2 (8), Akt3 (8) |
| KT5720 | 60 | PKG/PKC (>2000) |
| H89 | 48 | PKG (480) |
| A-674563 | 16 | Akt1 (11), CDK2 (46) |
| DS89002333 | 0.3 | - |
Lower Ki/IC50 values indicate greater potency. The selectivity profile provides insight into potential off-target effects.
In Vivo Efficacy
The novel PKA inhibitor, DS89002333, has demonstrated significant anti-tumor activity in an FL-HCC patient-derived xenograft model.[2][3][4][5][6] Oral administration of DS89002333 at doses of 3 and 30 mg/kg twice daily for 22 days resulted in significant tumor growth inhibition.[2] In a separate study, Napabucasin, a STAT3 inhibitor, also showed a reduction in tumor growth in vivo.[1]
Experimental Workflow
The evaluation of PKA inhibitors in FL-HCC typically follows a multi-stage process, from initial in vitro screening to in vivo validation in animal models. The following diagram outlines a general experimental workflow.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Generation and In Vitro Drug Screening
-
Tumor Implantation : Fresh tumor tissue from FL-HCC patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID gamma mice).
-
Tumor Growth and Passaging : Tumors are allowed to grow to a specific size (e.g., 1000 mm³) and then harvested. A portion of the tumor is cryopreserved, and another portion is passaged to subsequent mice for expansion.
-
Cell Dissociation : For in vitro screening, PDX tumors are mechanically and enzymatically dissociated into a single-cell suspension.
-
High-Throughput Screening : Dissociated PDX cells are plated in 384-well plates and treated with a library of compounds at various concentrations.
-
Cell Viability Assay (MTT Assay) : After a set incubation period (e.g., 72 hours), cell viability is assessed using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell number.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis : The absorbance values are normalized to controls to determine the percentage of cell survival. EC50 values are calculated from the dose-response curves.
In Vivo Efficacy Studies in PDX Models
-
PDX Model Establishment : FL-HCC PDX tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Treatment : Mice are randomized into treatment and control groups. The PKA inhibitor or vehicle control is administered via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition. The change in tumor volume over time is compared between the treatment and control groups.
-
Toxicity Assessment : Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
-
Pharmacodynamic Analysis : At the end of the study, tumors may be harvested to analyze the levels of downstream PKA signaling targets (e.g., phosphorylated CREB) to confirm target engagement by the inhibitor.
Summary and Future Directions
The preclinical data presented here highlight the potential of PKA inhibitors as a therapeutic strategy for FL-HCC. Several compounds, including Uprosertib, AT13148, and the novel inhibitor DS89002333, have demonstrated potent anti-tumor activity in FL-HCC models.[1][2] However, the selectivity of these inhibitors varies, with some also targeting other kinases like AKT and ROCK.[1][7][8] The lack of a therapeutic window for H89 and A-674563 in the tested models underscores the importance of a favorable toxicity profile.[1]
Future research should focus on direct, head-to-head comparisons of the most promising PKA inhibitors in standardized FL-HCC models to better delineate their relative efficacy and safety. Furthermore, exploring combination therapies that target parallel or downstream pathways may offer a strategy to enhance anti-tumor activity and overcome potential resistance mechanisms. The continued development of highly selective and potent PKA inhibitors, such as DS89002333, holds significant promise for improving the treatment landscape for patients with FL-HCC.
References
- 1. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. tebubio.com [tebubio.com]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating the In Vivo Anti-Tumor Efficacy of (R)-DS89002333 in Fibrolamellar Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor effects of the novel PRKACA inhibitor, (R)-DS89002333, against other emerging therapeutic alternatives for fibrolamellar carcinoma (FLC). All data presented is based on preclinical studies in patient-derived xenograft (PDX) models, offering a translational perspective on potential clinical efficacy.
Note on nomenclature: The agent this compound is referred to in the foundational literature as DS89002333. The "(R)-" prefix likely denotes a specific enantiomer, which is common in pharmaceutical development for optimizing therapeutic properties. This guide will use the name DS89002333 as it appears in the cited experimental data.
Fibrolamellar carcinoma is a rare and aggressive liver cancer, primarily affecting adolescents and young adults, which is characterized by a unique genetic signature: a fusion of the DNAJB1 and PRKACA genes. This fusion results in a constitutively active PKA catalytic subunit, driving oncogenesis. DS89002333 is a potent and selective inhibitor of this fusion kinase, representing a targeted therapeutic strategy.[1]
Comparative Analysis of In Vivo Efficacy
The following tables summarize the in vivo performance of DS89002333 and other promising therapeutic agents against FLC patient-derived xenograft (PDX) models. These models are crucial for preclinical assessment as they are derived directly from patient tumors and closely mimic the biological and genetic characteristics of the human disease.[2][3]
Table 1: In Vivo Performance of PRKACA Inhibitors
| Compound | Dosage and Schedule | PDX Model | Key Efficacy Results | Reference |
| DS89002333 | 100 mg/kg, Oral, Twice Daily | FLC PDX | Significant tumor growth inhibition. | [1] |
| BLU0588 | 75 mg/kg, Oral, Once Daily | FLC PDX | Significant reduction in tumor growth (p=0.003 vs. control). | [4][5][6] |
| BLU2864 | 30 mg/kg, Oral, Once Daily | FLC PDX | Significant reduction in tumor growth (p=0.0005 vs. control). | [4][5][6] |
Table 2: In Vivo Performance of Alternative Therapeutic Strategies
| Compound/Combination | Dosage and Schedule | PDX Model | Key Efficacy Results | Reference |
| Panobinostat + Navitoclax | 2.5 mg/kg (Pano), 50 mg/kg (Navi) | FLC5 PDX | Combination led to a partial response and significant tumor growth inhibition (p<0.01). | [2] |
| Irinotecan | 5 mg/kg, I.V., 5 days/week for 2 weeks | PDX 31 | Resulted in stable disease with a Tumor Growth Inhibition (TGI) of 95%. | [7][8][9] |
| DT2216 + Irinotecan | 5 mg/kg (Irino), DT2216 I.V. once weekly | PDX 31 | Combination led to a complete response with a TGI of 111% and sustained remission. | [7][8][9][10] |
| Napabucasin | 10 mg/kg, I.P., Daily (5 days on, 2 off) | FLC PDX | Efficacious in inhibiting tumor growth. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approach is crucial for understanding the data. The following diagrams, generated using DOT language, illustrate the targeted signaling pathway and a generalized workflow for in vivo efficacy studies.
Caption: Targeted inhibition of the DNAJB1-PRKACA fusion kinase by DS89002333.
Caption: Generalized workflow for in vivo anti-tumor efficacy studies using PDX models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
General Patient-Derived Xenograft (PDX) Model Protocol
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients undergoing surgical resection for FLC.[2][3]
-
Implantation: Tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[4][11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomized into vehicle control and treatment groups.[2][11]
-
Tumor Measurement: Tumor volume is typically measured twice weekly using calipers, calculated with the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The primary endpoint is often tumor growth inhibition (TGI), calculated at the end of the study.
Drug Administration Protocols
-
DS89002333: Administered orally (p.o.) twice daily at a dose of 100 mg/kg.[1]
-
BLU0588 / BLU2864: Administered orally (p.o.) once daily at 75 mg/kg and 30 mg/kg, respectively.[4][5][6]
-
Panobinostat and Navitoclax: Panobinostat was administered at 2.5 mg/kg and Navitoclax at 50 mg/kg. The exact route and schedule for the combination in vivo were not detailed in the abstract but are based on established preclinical protocols.[2]
-
Irinotecan and DT2216: Irinotecan was administered intravenously (i.v.) at 5 mg/kg for 5 consecutive days, followed by a 2-day break, for two weeks. DT2216 was administered i.v. once per week.[7][8][9]
Conclusion
The preclinical in vivo data strongly supports the therapeutic potential of targeting the DNAJB1-PRKACA fusion kinase in fibrolamellar carcinoma. DS89002333, a novel PRKACA inhibitor, demonstrates significant anti-tumor activity in FLC patient-derived xenografts.[1] When compared to other emerging strategies, DS89002333's targeted mechanism is a promising avenue.
Notably, combination therapies, such as the BCL-XL inhibitor DT2216 with the topoisomerase I inhibitor irinotecan, have shown remarkable efficacy, including complete tumor regression in some PDX models.[7][8][9] This suggests that while direct inhibition of the primary oncogenic driver is a valid approach, combination strategies that also target downstream survival pathways may offer enhanced and more durable responses.
This guide provides a snapshot of the current preclinical landscape for FLC therapeutics. Further studies are warranted to directly compare these agents in head-to-head in vivo trials and to evaluate their long-term efficacy and safety profiles before translation to clinical settings.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BCL-XL in fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Targeting BCL-XL in fibrolamellar hepatocellular carcinoma [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. fibrofoundation.org [fibrofoundation.org]
- 11. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (R)-DS89002333 Cross-reactivity with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity of (R)-DS89002333, a potent inhibitor of Protein Kinase A, catalytic subunit alpha (PRKACA). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its specificity and potential off-target effects, which are critical considerations in drug development.
This compound has been identified as a highly potent, orally active inhibitor of PRKACA with an IC50 of 0.3 nM.[1][2] It is under investigation as a therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer often characterized by a specific gene fusion involving PRKACA.[3][4] While detailed, publicly available data on the comprehensive kinome-wide selectivity of this compound is limited, this guide provides a framework for evaluating kinase inhibitor selectivity and presents comparative data from other selective PRKACA inhibitors to offer a contextual understanding.
Understanding Kinase Inhibitor Selectivity
Protein kinases share a structurally conserved ATP-binding pocket, which is the target for many small molecule inhibitors. Consequently, achieving high selectivity for a single kinase is a significant challenge in drug discovery. Off-target inhibition can lead to unexpected cellular effects and potential toxicities. Therefore, profiling an inhibitor against a broad panel of kinases (kinome screening) is a standard and essential step in its preclinical characterization.
Signaling Pathway of PRKACA
The diagram below illustrates a simplified signaling pathway involving PRKACA. The activation of G-protein coupled receptors (GPCRs) leads to the production of cyclic AMP (cAMP), which in turn activates PRKACA. Activated PRKACA then phosphorylates a multitude of downstream substrates, including transcription factors like CREB, to regulate various cellular processes. In FL-HCC, a fusion event can lead to constitutive, cAMP-independent activation of the PRKACA kinase domain.
Caption: Simplified PRKACA signaling cascade.
Comparative Kinase Selectivity Data
While a specific kinome scan for this compound is not publicly available, data from other potent and selective PRKACA inhibitors, BLU0588 and BLU2864, can provide an example of the desired selectivity profile for a therapeutic candidate. The following table summarizes the inhibitory activity (IC50 in nM) of these compounds against PRKACA and other closely related kinases from the AGC kinase family.
| Kinase | BLU0588 (IC50 nM) | BLU2864 (IC50 nM) | Kinase Family |
| PRKACA | 1.0 | 0.3 | AGC |
| ROCK2 | 83.1 | 12.7 | AGC |
| AKT1 | 1540 | 2120 | AGC |
| AKT2 | 3780 | 4910 | AGC |
| AKT3 | 397 | 475 | AGC |
Data for BLU0588 and BLU2864 are derived from a study on the evaluation of PRKACA as a therapeutic target for Fibrolamellar Carcinoma.
As illustrated in the table, both BLU0588 and BLU2864 demonstrate high potency against PRKACA with significantly weaker activity against other tested AGC family kinases, indicating a favorable selectivity profile. A similar profile of high selectivity would be expected for a clinical candidate like this compound.
Experimental Protocols
Detailed below is a general protocol for an in vitro kinase assay to determine the IC50 of an inhibitor. This methodology is representative of the type of experiment used to generate the data in the table above.
Biochemical Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PRKACA)
-
Peptide substrate (e.g., Kemptide for PRKACA)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2, DTT, and Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
A serial dilution of the test inhibitor is prepared in DMSO and then diluted in the kinase assay buffer.
-
The recombinant kinase and the peptide substrate are mixed in the kinase assay buffer.
-
The inhibitor dilutions are added to the wells of a 384-well plate.
-
The kinase/substrate mixture is added to the wells containing the inhibitor.
-
The kinase reaction is initiated by adding a solution of ATP at a concentration typically near its Km value.
-
The reaction is allowed to proceed for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
The reaction is stopped by adding a detection reagent that simultaneously terminates the enzymatic reaction and measures the amount of ADP produced (which is proportional to kinase activity).
-
The luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for Kinase Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Kinase cross-reactivity profiling workflow.
References
- 1. DS89002333 - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of (R)-DS89002333 and Standard Chemotherapy in Liver Cancer
This guide provides a detailed comparison between the novel targeted agent (R)-DS89002333 and standard chemotherapy regimens for the treatment of liver cancer, with a specific focus on Fibrolamellar Hepatocellular Carcinoma (FL-HCC). The content is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a potent and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).[1][2] Its development is targeted towards a rare form of liver cancer, Fibrolamellar Hepatocellular Carcinoma (FL-HCC), which predominantly affects adolescents and young adults and is characterized by the presence of a specific DNAJB1-PRKACA fusion gene.[2][3][4] This fusion results in uncontrolled kinase activity, a key driver of tumorigenesis in FL-HCC.[3][4] In contrast, standard chemotherapies for the more prevalent hepatocellular carcinoma (HCC) are typically multi-kinase inhibitors or cytotoxic agents.[5][6][7] It is noteworthy that FL-HCC has shown resistance to conventional cytotoxic chemotherapy.[2][4]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics, efficacy, and safety profiles of this compound based on preclinical data, and standard chemotherapy agents used in liver cancer.
Table 1: Mechanism of Action and Target Profile
| Feature | This compound | Standard Chemotherapy (e.g., Sorafenib) | Standard Chemotherapy (e.g., Doxorubicin) |
| Drug Class | PRKACA Kinase Inhibitor | Multi-kinase Inhibitor | Anthracycline / Cytotoxic Agent |
| Primary Target | Protein Kinase A catalytic subunit alpha (PRKACA)[1][2] | VEGFR, PDGFR, RAF kinases[6][8] | DNA intercalation, Topoisomerase II inhibition |
| Mechanism | Selective inhibition of PRKACA kinase activity driven by the DNAJB1-PRKACA fusion gene.[2][3] | Inhibition of tumor angiogenesis and cell proliferation.[7][9] | Induction of DNA damage and apoptosis. |
| Target Cancer | Fibrolamellar Hepatocellular Carcinoma (FL-HCC)[2] | Advanced Hepatocellular Carcinoma (HCC)[5][6] | Broad-spectrum, including HCC (often in TACE) |
Table 2: Comparative Efficacy Data (Preclinical & Clinical)
| Parameter | This compound (Preclinical) | Sorafenib (Clinical - Advanced HCC) | Cytotoxic Chemotherapy in FL-HCC |
| In Vitro Activity | Potent inhibitory activity on PRKACA (IC50 of 0.3 nM); inhibits fusion-dependent cell growth.[1] | Inhibits proliferation of HCC cell lines. | Generally ineffective in clinical trials for FL-HCC.[4] |
| In Vivo Model | FL-HCC Patient-Derived Xenograft (PDX) model.[2] | Human HCC xenograft models. | Not applicable due to lack of efficacy. |
| Efficacy Outcome | Demonstrated anti-tumor activity in the FL-HCC PDX model.[2] | Increased overall survival by ~3 months vs. placebo.[8] | No significant improvement in patient prognosis.[4] |
| Response Rate | Not reported in publicly available studies. | ~2-3% objective response rate in advanced HCC. | Not applicable. |
Table 3: Safety and Tolerability Profile
| Adverse Events | This compound | Sorafenib | Doxorubicin |
| Reported Data | Publicly available clinical safety data is not yet available. | Hand-foot syndrome, diarrhea, fatigue, hypertension, rash.[7] | Cardiotoxicity, myelosuppression, nausea, hair loss. |
| Target Specificity | High selectivity for PRKACA suggests a potentially more targeted safety profile. | Broad kinase inhibition contributes to off-target side effects. | Non-specific cytotoxicity affects healthy, rapidly dividing cells. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and standard chemotherapy.
Protocol 1: In Vivo Antitumor Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model of FL-HCC
-
Objective: To evaluate the in vivo anti-tumor activity of this compound in a relevant preclinical model of Fibrolamellar Hepatocellular Carcinoma.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar) aged 6-8 weeks.
-
Tumor Implantation: An FL-HCC patient-derived xenograft model expressing the DNAJB1-PRKACA fusion gene is utilized. Tumor fragments from a previously established and validated PDX line are subcutaneously implanted into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The vehicle control group receives the formulation excipients alone.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI) at the end of the study.
-
Secondary: Body weight changes (as a measure of toxicity), and overall survival.
-
-
Data Analysis: Tumor volumes and body weights are plotted over time. Statistical analysis (e.g., t-test or ANOVA) is used to compare treatment and control groups.
Protocol 2: In Vitro PRKACA Kinase Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting PRKACA kinase activity.
-
Enzyme: Recombinant human PRKACA protein.
-
Substrate: A specific peptide substrate for PRKACA (e.g., Kemptide).
-
Assay Principle: A biochemical assay is used to measure the phosphorylation of the substrate by PRKACA in the presence of ATP. This can be detected using various methods, such as radioisotope incorporation (³²P-ATP) or fluorescence-based detection.
-
Procedure:
-
This compound is serially diluted to create a range of concentrations.
-
The compound dilutions are incubated with the PRKACA enzyme.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-drug control. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Visualizations: Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental designs.
Caption: Mechanism of Action of this compound in FL-HCC.
Caption: Experimental Workflow for In Vivo PDX Model Study.
Caption: Logical Comparison: Targeted vs. Standard Therapy.
References
- 1. DS89002333 - Immunomart [immunomart.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fibrofoundation.org [fibrofoundation.org]
- 4. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted therapy for hepatocellular carcinoma: novel agents on the horizon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy for hepatocellular carcinoma: The present and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Drug Therapy for Liver Cancer | American Cancer Society [cancer.org]
- 8. Hepatocellular Carcinoma (HCC) Treatment & Management: Approach Considerations, Nonoperative Therapy, Surgical Therapy [emedicine.medscape.com]
- 9. Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
(R)-DS89002333: A Targeted Approach Against Fibrolamellar Hepatocellular Carcinoma Shows Promise Over Historical Treatments
For Immediate Release
In the landscape of rare and challenging cancers, Fibrolamellar Hepatocellular Carcinoma (FL-HCC) has long posed a significant hurdle for effective treatment. Predominantly affecting adolescents and young adults, this aggressive liver cancer has seen limited therapeutic advancement, with surgical resection remaining the only potentially curative option. However, the preclinical data on a novel, targeted inhibitor, (R)-DS89002333, offers a beacon of hope, demonstrating potent anti-tumor activity that stands in stark contrast to the modest efficacy of historical systemic therapies.
This compound is a potent and orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1] This is of particular significance as the vast majority of FL-HCC tumors are characterized by a specific genetic fusion, DNAJB1-PRKACA, which is the primary driver of the cancer's growth.[2][3][4] By directly targeting the aberrant kinase activity of the fusion protein, this compound represents a precision medicine approach for this devastating disease.
Performance Against Historical Benchmarks
Historical systemic treatments for FL-HCC, largely adapted from therapies for other cancers, have yielded disappointing results. Conventional chemotherapies, such as cisplatin, doxorubicin, gemcitabine, and oxaliplatin, have shown limited and inconsistent responses.[5] Similarly, the multi-kinase inhibitor sorafenib, a standard of care for general hepatocellular carcinoma, has demonstrated minimal efficacy in the context of FL-HCC.[6]
Preclinical studies of this compound, however, paint a much more optimistic picture. In both in vitro and in vivo models of FL-HCC, this novel inhibitor has shown significant anti-tumor effects.
In Vitro Efficacy
In cellular assays, this compound has demonstrated potent inhibition of the PRKACA kinase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating high potency at a molecular level.
| Compound | Target | IC50 (nM) | Cell Growth Inhibition (GI50) |
| This compound | PRKACA | 0.3[1] | Data not publicly available |
| Historical Chemotherapies | DNA/Cell Division | Not Applicable | Variable, often high micromolar |
| Sorafenib | Multi-kinase | Not Applicable | Limited efficacy in FL-HCC models |
In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
The most compelling evidence for the potential of this compound comes from a patient-derived xenograft (PDX) model of FL-HCC, where human tumor tissue is implanted into immunodeficient mice. In this highly relevant preclinical model, oral administration of this compound led to significant tumor growth inhibition.
| Treatment | Dosage and Administration | Tumor Growth Inhibition (TGI) |
| This compound | 30 mg/kg, orally, twice daily for 22 days[1] | Significant anti-tumor activity observed[1] |
| Historical Chemotherapies | Various | Generally poor TGI in FL-HCC models |
| Sorafenib | Various | Limited efficacy in FL-HCC models |
While direct head-to-head comparative data in the same models is not yet available, the preclinical results for this compound suggest a substantially greater and more targeted anti-tumor effect compared to the non-specific and largely ineffective historical treatments for FL-HCC.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against the PRKACA kinase was determined using a biochemical assay. The assay measures the ability of the compound to block the phosphorylation of a substrate by the PRKACA enzyme. The concentration of this compound that inhibits 50% of the kinase activity is reported as the IC50 value.
Cell-Based Assays
The effect of this compound on the growth of FL-HCC cells was assessed using in vitro cell proliferation assays. Cancer cells expressing the DNAJB1-PRKACA fusion gene were cultured in the presence of varying concentrations of the inhibitor. The concentration of the compound that inhibits 50% of cell growth is determined as the GI50 value.
Patient-Derived Xenograft (PDX) Model
To evaluate the in vivo efficacy, tumor fragments from an FL-HCC patient were subcutaneously implanted into immunodeficient mice. Once the tumors reached a specified size, the mice were randomized into treatment and control groups. This compound was administered orally at a specified dose and schedule. Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating this compound.
Conclusion
The preclinical data for this compound marks a pivotal moment in the research and development of treatments for Fibrolamellar Hepatocellular Carcinoma. By specifically targeting the foundational oncogenic driver of the disease, this novel PRKACA inhibitor has demonstrated a level of anti-tumor activity in relevant preclinical models that has not been achieved with historical systemic therapies. While further clinical investigation is necessary, the strong preclinical evidence positions this compound as a highly promising candidate for a new, targeted therapy that could significantly improve outcomes for patients with FL-HCC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sorafenib versus cytotoxic chemotherapy for patients with advanced hepatocellular carcinoma: a retrospective, single-institution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to (R)-DS89002333 in Combination with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
(R)-DS89002333 is a potent and orally active inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA).[1] While its preclinical efficacy as a monotherapy has been demonstrated, particularly in models of fibrolamellar hepatocellular carcinoma (FL-HCC), the exploration of its synergistic effects with other targeted therapies represents a critical frontier in expanding its therapeutic potential.[1] This guide provides a comparative analysis of potential synergistic combinations for this compound, drawing upon preclinical and clinical data from analogous PRKACA inhibitors and therapies targeting interconnected signaling pathways. The information presented herein is intended to inform rational drug combination strategies and guide future research.
Rationale for Combination Therapy
The PRKACA signaling pathway is a central regulator of numerous cellular processes, and its aberrant activation is implicated in various cancers.[2] PRKACA has been shown to mediate resistance to targeted therapies, such as HER2 inhibitors, by promoting cell survival through anti-apoptotic signaling.[3] Furthermore, there is significant crosstalk between the PKA pathway and other critical cancer signaling networks, including the PI3K/AKT/mTOR and MAPK pathways.[4] This intricate signaling landscape provides a strong rationale for combining PRKACA inhibition with agents that target these interconnected pathways to achieve synergistic anti-tumor effects and overcome drug resistance.
Potential Synergistic Combinations
Combination with HER2 Inhibitors
Rationale: Upregulation of PRKACA has been identified as a mechanism of resistance to HER2-targeted therapies in breast cancer.[3] By inhibiting PRKACA, this compound could potentially resensitize HER2-positive tumors to HER2 inhibitors or enhance their efficacy. Preclinical studies have shown that PRKACA mediates resistance to HER2 inhibitors by inactivating the pro-apoptotic protein BAD, thereby promoting cell survival.[3] Combining a PRKACA inhibitor with a HER2 inhibitor is hypothesized to block this escape mechanism, leading to increased apoptosis and tumor regression.
Supporting Preclinical Data (Analogous PRKACA Inhibition):
| Cell Line | Combination | Effect | Reference |
| HER2+ Breast Cancer Cells | PRKACA Inhibition + Lapatinib | Increased cell death compared to single agents | [3] |
| HER2+ Breast Cancer Cells | PRKACA Inhibition + Trastuzumab | Overcame resistance to trastuzumab | [3] |
Combination with PI3K/AKT/mTOR Pathway Inhibitors
Rationale: The PI3K/AKT/mTOR pathway is frequently activated in cancer and plays a crucial role in cell growth, proliferation, and survival. There is evidence of crosstalk between the PKA and PI3K/AKT pathways, suggesting that dual inhibition could lead to a more profound anti-tumor response.[4] In some contexts, inhibition of one pathway can lead to compensatory activation of the other; therefore, a combination approach could block this feedback loop and result in synergistic cytotoxicity.[4]
Supporting Preclinical Data (Analogous Inhibitor Combinations):
| Cancer Type | Combination | Effect | Reference |
| Liposarcoma | PI3K/mTOR Inhibitor (PI-103) + Doxorubicin/Cisplatin | Strong synergistic growth inhibition | [5] |
| Bladder Cancer | AKT Inhibitor (AZD5363) + mTOR Inhibitor (AZD2014/BEZ235) | Synergistic effects on cell viability and colony formation | [6] |
| ER+ Breast Cancer | PI3K Inhibitor (BEZ235) + Estrogen Deprivation | Promoted apoptosis | [7] |
Combination with Immunotherapy
Rationale: The tumor microenvironment plays a critical role in cancer progression and response to therapy. While direct evidence for combining this compound with immunotherapy is not yet available, there is a strong basis for exploring this combination. PKA signaling has been implicated in modulating immune responses.[2] In the context of FL-HCC, where the DNAJB1-PRKACA fusion is the hallmark genetic alteration, clinical trials are underway to evaluate the combination of a vaccine targeting this fusion protein with immune checkpoint inhibitors.[8][9] This suggests that targeting the PRKACA pathway could enhance the efficacy of immunotherapies.
Ongoing Clinical Trials (FL-HCC with DNAJB1-PRKACA fusion):
| Clinical Trial ID | Intervention | Phase | Status |
| NCT04248569 | DNAJB1-PRKACA peptide vaccine + Nivolumab + Ipilimumab | Phase 1 | Recruiting |
| NCT05937295 | Fusion-VAC-XS15 (DNAJB1-PRKACA peptide vaccine) + Atezolizumab | Phase 1 | Recruiting |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other targeted therapies on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines with relevant genetic backgrounds (e.g., HER2 amplification, PIK3CA mutations) are cultured under standard conditions.[10]
-
Single-Agent Dose-Response: Cells are treated with serial dilutions of each drug alone to determine the half-maximal inhibitory concentration (IC50) for each compound.[10]
-
Combination Treatment: Cells are treated with a matrix of concentrations of both drugs, typically in a constant ratio or as a checkerboard titration.[11]
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[11]
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to quantify the nature of the drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[12]
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with other targeted therapies in a preclinical tumor model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously implanted with human cancer cells or patient-derived xenograft (PDX) fragments.[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups (vehicle control, single agents, and combination).[14]
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for this compound).[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[14]
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.[15]
Visualizing the Pathways and Workflows
Caption: PRKACA signaling pathway and its crosstalk with MAPK and PI3K/AKT pathways.
Caption: A typical experimental workflow for in vitro synergy assessment.
Caption: Logical relationship illustrating the rationale for combining this compound with other targeted therapies.
Conclusion
While direct preclinical or clinical data on the synergistic effects of this compound with other targeted therapies are not yet available, a strong scientific rationale exists for exploring such combinations. The central role of PRKACA in cancer cell signaling and its involvement in resistance to other targeted agents suggest that combination strategies with HER2 inhibitors, PI3K/AKT/mTOR pathway inhibitors, and immunotherapy hold significant promise. The data from analogous compounds and related pathways presented in this guide provide a solid foundation for the design of future preclinical and clinical studies to unlock the full therapeutic potential of this compound. Rigorous evaluation of these combinations is warranted to identify novel and more effective treatment regimens for patients with cancer.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting protein kinase A in cancer therapy: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRKACA Mediates Resistance to HER2-Targeted Therapy in Breast Cancer Cells and Restores Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of targeted PI3K signaling inhibition and chemotherapy in liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PIK3CA and PIK3CB inhibition produce synthetic lethality when combined with estrogen deprivation in estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FusionVAC22_01: a phase I clinical trial evaluating a DNAJB1-PRKACA fusion transcript-based peptide vaccine combined with immune checkpoint inhibition for fibrolamellar hepatocellular carcinoma and other tumor entities carrying the oncogenic driver fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (R)-DS89002333 and Alternative Therapies in Fibrolamellar Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the experimental results for the novel PRKACA inhibitor, (R)-DS89002333, against alternative therapeutic strategies for fibrolamellar hepatocellular carcinoma (FL-HCC). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective evaluation.
Fibrolamellar hepatocellular carcinoma is a rare liver cancer primarily affecting adolescents and young adults, characterized by the presence of a specific gene fusion, DNAJB1-PRKACA. This fusion results in a constitutively active PRKACA kinase, a key driver of tumorigenesis.[1][2] Consequently, inhibiting this kinase has become a primary therapeutic strategy.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo experimental data for this compound and its alternatives.
Table 1: In Vitro Potency of PRKACA Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | PRKACA | Kinase Assay | 0.3 | N/A | [3][4] |
Table 2: In Vivo Efficacy of Investigational Therapies for FL-HCC
| Compound/Therapy | Target/Mechanism | Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | PRKACA Inhibitor | FL-HCC Patient-Derived Xenograft (PDX) | Not specified | "Good anti-tumor activity" | [3] |
| BLU0588 | PRKACA Inhibitor | FL-HCC PDX | 30 mg/kg, once daily (oral) | 48.5 | [5] |
| BLU2864 | PRKACA Inhibitor | FL-HCC PDX | 30 mg/kg, once daily (oral) | 45.3 | [5] |
| DT2216 + Irinotecan | BCL-xL Degrader + Topoisomerase I Inhibitor | FL-HCC PDX | Not specified | 111 (complete response) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the presented results.
PRKACA Kinase Inhibition Assay
The inhibitory activity of compounds against PRKACA was determined using an electrophoretic mobility shift assay platform (EZ Reader 2). The assay measures the phosphorylation of a peptide substrate by the PRKACA enzyme.
Protocol:
-
PRKACA enzyme is added to a 384-well plate.
-
A fluorescently labeled peptide substrate (e.g., Kemptide) and ATP are added.
-
Test compounds at various concentrations are added to the wells.
-
The reaction is incubated at 25°C for 90 minutes.
-
The reaction is stopped, and the plate is read on the EZ Reader 2.
-
IC50 values are calculated using a 4-parameter fit.[5]
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies
PDX models that closely mimic the genetic and phenotypic characteristics of patient tumors are crucial for evaluating therapeutic efficacy.
Protocol:
-
Tumor Implantation: Fresh tumor tissue from an FL-HCC patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Passaging: Once tumors reach a specified size, they are harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Treatment: When tumors in the experimental cohort reach a predetermined volume, mice are randomized into treatment and control groups.
-
Dosing: The investigational drug (e.g., this compound) or vehicle control is administered according to the specified dosing regimen.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treatment group to the control group.[5]
Signaling Pathways and Experimental Workflows
DNAJB1-PRKACA Signaling Pathway
The DNAJB1-PRKACA fusion protein is the primary oncogenic driver in FL-HCC. Its constitutive kinase activity leads to the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs). This, in turn, results in the activation of the transcriptional co-activator CRTC2 and the acetyltransferase p300, promoting the expression of genes involved in cell growth and proliferation.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preclinical “magic bullet” against fibrolamellar hepatocellular carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-DS89002333: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like (R)-DS89002333 is paramount to maintaining a safe laboratory environment and adhering to regulatory compliance. This document provides essential guidance on the proper disposal procedures for this compound, a potent and orally active PRKACA inhibitor used in cancer research.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of highly potent and cytotoxic compounds.
Immediate Safety and Handling Precautions
This compound is a potent compound and should be handled with care.[1][2][3] All handling of this compound, including weighing and dissolution, should be conducted in a designated containment area, such as a certified chemical fume hood or a containment glove box, to prevent inhalation or skin contact. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be managed to mitigate risks to personnel and the environment. The following steps outline the recommended disposal workflow:
-
Decontamination of Surfaces and Equipment: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. The specific deactivating solution may depend on the chemical nature of the compound; however, a common practice for many organic molecules is to use a solution capable of chemical degradation, followed by a thorough rinse with appropriate solvents.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any other solid materials.
-
Liquid Waste: Unused solutions of this compound, and solvents used for rinsing contaminated glassware.
-
Sharps: Contaminated needles, syringes, and scalpels.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container. The label should include "Hazardous Chemical Waste," the name of the compound "this compound," and the appropriate hazard symbols.
-
Liquid Waste: Collect in a dedicated, clearly labeled, sealed, and shatter-resistant container. The container should be compatible with the solvents used. The label must include "Hazardous Chemical Waste," the name of the compound, the solvent composition, and hazard symbols.
-
Sharps: Place in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
-
Storage of Waste: Store all hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Storage should comply with institutional and local regulations regarding hazardous waste accumulation.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C22H20ClF2N3O3 | [3] |
| Molecular Weight | 447.86 g/mol | [3] |
| IC50 (PRKACA) | 0.3 nM | [1][2][3] |
| Storage Temperature | Powder: 4°C, In solution: -20°C to -80°C | [3] |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, a general workflow for handling potent compounds in a research setting is as follows:
PRKACA Signaling Pathway Inhibition
This compound is an inhibitor of the catalytic subunit alpha of protein kinase A (PRKACA).[1][2][3] The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, which produces cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, such as PRKACA. Activated PRKACA then phosphorylates downstream target proteins, like CREB, which in turn regulate gene expression. This compound directly inhibits the kinase activity of PRKACA, thereby blocking this signaling cascade.
References
Essential Safety and Operational Guidance for Handling (R)-DS89002333
Disclaimer: A specific Safety Data Sheet (SDS) for (R)-DS89002333 was not publicly available at the time of this search. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented by a compound-specific risk assessment and consultation with your institution's environmental health and safety department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent and orally active PRKACA inhibitor. The information is intended to provide procedural, step-by-step guidance to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, likely in powdered form, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Hands | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Eyes | Chemical safety goggles and a face shield. | Protects eyes from splashes of solutions and airborne powder. A face shield offers broader protection for the entire face. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powdered form to prevent inhalation of fine particles. Use in a certified chemical fume hood. |
| Body | A disposable lab coat with tight-fitting cuffs. | Protects skin and clothing from contamination. Disposable coats prevent the spread of the compound outside the laboratory. |
| Feet | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's protocol for damaged chemical packages.
-
Storage of Powder: As a powder, store this compound at 4°C in a tightly sealed container, away from moisture and light.[1]
-
Storage of Solutions: For long-term storage, stock solutions should be stored at -20°C or -80°C in tightly sealed vials.[2]
| Form | Storage Temperature | Duration |
| Powder | 4°C | Refer to supplier's documentation |
| Stock Solution | -20°C | Up to 1 month[2] |
| Stock Solution | -80°C | Up to 6 months[2] |
Preparation of Solutions
-
Location: All handling of the powdered compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated, calibrated analytical balance within the fume hood. Use anti-static weighing dishes.
-
Solubilization: this compound is soluble in DMSO.[1] For in vivo studies, specific solvent systems have been reported.[2]
-
Sonication: If the compound does not readily dissolve, sonication can be used to aid dissolution.[2]
Experimental Use
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Spill Kit: Ensure a spill kit appropriate for potent powder and solvent spills is readily available in the laboratory.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent washes should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
